molecular formula C9H15NO3 B1386313 (2-Ethylpiperidin-1-yl)(oxo)acetic acid CAS No. 1156076-62-8

(2-Ethylpiperidin-1-yl)(oxo)acetic acid

Numéro de catalogue: B1386313
Numéro CAS: 1156076-62-8
Poids moléculaire: 185.22 g/mol
Clé InChI: WOLBDXZFJZWYIC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2-Ethylpiperidin-1-yl)(oxo)acetic acid is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Ethylpiperidin-1-yl)(oxo)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Ethylpiperidin-1-yl)(oxo)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2-(2-ethylpiperidin-1-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-2-7-5-3-4-6-10(7)8(11)9(12)13/h7H,2-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLBDXZFJZWYIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of (2-Ethylpiperidin-1-yl)(oxo)acetic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Molecule and Its Mission

In the landscape of medicinal chemistry and drug development, the journey from a synthesized molecule to a viable therapeutic candidate is governed by a fundamental set of rules: its physicochemical properties. These intrinsic characteristics dictate how a compound will behave in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive technical overview of (2-Ethylpiperidin-1-yl)(oxo)acetic acid (CAS No. 1156076-62-8), a derivative of the versatile oxoacetic acid family.[1][2] While derivatives of oxoacetic acid are utilized as building blocks in pharmaceutical synthesis, a thorough characterization of each new analogue is paramount.[3] This document is designed for researchers, scientists, and drug development professionals, offering not just data, but the strategic rationale and experimental frameworks necessary for a complete evaluation of this compound's potential.

Core Physicochemical Profile

A molecule's identity is encapsulated in its structure and the resulting physical properties. These parameters form the basis for predicting its behavior and guide its development. While specific experimental values for this exact compound are not publicly available, this section outlines the critical properties and their profound implications in a drug discovery context.

Physicochemical Property Predicted Value / Structural Information Significance in Drug Discovery & Development
Chemical Structure See Figure 1The structure, featuring a carboxylic acid, an amide, and a substituted piperidine ring, dictates all other properties.
Molecular Formula C₉H₁₅NO₃Defines the elemental composition.
Molecular Weight 185.22 g/mol Influences diffusion and transport across membranes. A value <500 Da aligns with Lipinski's Rule of 5 for oral bioavailability.[4]
pKa (Acid Dissociation Constant) To be determined experimentallyGoverns the degree of ionization at a given pH. Crucial for solubility, permeability, and interaction with biological targets.[5][6]
logP (Partition Coefficient) To be determined experimentallyA measure of lipophilicity in the non-ionized state. Impacts membrane permeability, protein binding, and metabolic stability.[4][7]
logD (Distribution Coefficient) To be determined experimentallyThe effective lipophilicity at a specific pH (e.g., physiological pH 7.4), accounting for both ionized and non-ionized species.[4][8]
Aqueous Solubility To be determined experimentallyCritical for drug administration, formulation, and ensuring reliable results in biological assays. Poor solubility is a primary reason for compound failure.[9][10][11]

Figure 1: Chemical Structure of (2-Ethylpiperidin-1-yl)(oxo)acetic acid

(A 2D chemical structure diagram would be placed here in a formal whitepaper. The structure consists of a piperidine ring with an ethyl group at the 2-position. The nitrogen of the piperidine ring is connected to a two-carbon chain containing a ketone (oxo group) adjacent to the nitrogen and a terminal carboxylic acid group.)

The Scientific Imperative: Why These Properties Matter

Understanding the "what" (the properties) is incomplete without the "why" (their impact). As a senior scientist, the causality behind these numbers is where strategic decisions are made.

Ionization State (pKa): The On/Off Switch for Interaction

The pKa is arguably the most influential physicochemical parameter.[5] It represents the pH at which a molecule is 50% ionized. For (2-Ethylpiperidin-1-yl)(oxo)acetic acid, the carboxylic acid moiety is the primary ionizable group.

  • Expertise & Causality: At physiological pH (≈7.4), a carboxylic acid with a typical pKa of ~3-5 will be almost completely deprotonated (ionized) to its carboxylate form. This ionization dramatically increases aqueous solubility but can decrease passive diffusion across lipid membranes, as charged species are less membrane-permeable.[6][12] The ionization state is fundamental to how the molecule interacts with the active site of a target protein, where electrostatic interactions are often key.

The relationship between pH, pKa, and the ionization state is described by the Henderson-Hasselbalch equation and visualized below.

G cluster_0 Influence of pH on Ionization State Molecule_Acid R-COOH (Protonated, Neutral) Molecule_Base R-COO⁻ (Deprotonated, Charged) Molecule_Acid->Molecule_Base + OH⁻ Molecule_Base->Molecule_Acid + H⁺ pH_low pH < pKa pH_low->Molecule_Acid pH_high pH > pKa pH_high->Molecule_Base

Caption: Relationship between pH, pKa, and ionization state.

Lipophilicity (logP & logD): The Passport for Membrane Traversal

Lipophilicity, the "oil-loving" nature of a molecule, is a critical determinant of its ADME properties.[4]

  • logP (Partition Coefficient): Measures the partitioning of the neutral molecule between n-octanol and water. It is an intrinsic property.

  • logD (Distribution Coefficient): Measures the partitioning of all species (neutral and ionized) at a given pH. For an acidic compound like ours, logD will be significantly lower than logP at pH 7.4 because the ionized, more water-soluble form will predominate.[4]

  • Expertise & Causality: A molecule needs a balanced lipophilicity (a "just-right" logD at pH 7.4) to be a successful oral drug. If it's too hydrophilic (low logD), it won't cross the gut wall. If it's too lipophilic (high logD), it may have poor aqueous solubility, get trapped in fatty tissues, or be rapidly metabolized.[7] For drugs targeting the central nervous system (CNS), a logP value around 2 is often considered ideal for crossing the blood-brain barrier.[4][7]

Aqueous Solubility: The Prerequisite for Activity

A compound must be in solution to be absorbed and to interact with its biological target.[10] Poor solubility is a major hurdle in drug development, leading to unreliable bioassay results and challenges in creating viable formulations for in vivo dosing.[13][14]

  • Expertise & Causality: We distinguish between two types of solubility measurements:

    • Kinetic Solubility: A high-throughput measurement of how quickly a compound precipitates from a DMSO stock solution added to buffer. It's useful for rapid assessment in early discovery.[9][13]

    • Thermodynamic (Equilibrium) Solubility: The true saturation concentration of the most stable crystal form of the compound after prolonged incubation. This is the gold standard for pre-formulation and candidate selection.[13][15]

The interplay of these core properties dictates the overall "drug-likeness" of a compound. The diagram below illustrates a typical workflow for this essential characterization.

G cluster_workflow Physicochemical Profiling Workflow Start Synthesized Compound (2-Ethylpiperidin-1-yl)(oxo)acetic acid Purity Structure & Purity Check (NMR, LC-MS, HPLC) Start->Purity pKa pKa Determination (Potentiometric Titration) Purity->pKa Solubility Aqueous Solubility (Shake-Flask) Purity->Solubility logP logP Determination (Shake-Flask) Purity->logP logD Calculate logD (Using pKa and logP) pKa->logD Decision Assess Drug-Likeness (Lead Optimization / Candidate Selection) Solubility->Decision logP->logD logD->Decision

Caption: A streamlined workflow for physicochemical characterization.

Self-Validating Experimental Protocols

Trustworthy data comes from robust, well-understood protocols. The following methods are standard in the pharmaceutical industry for their reliability and reproducibility.

Protocol 1: pKa Determination by Potentiometric Titration

This method provides a precise pKa value by monitoring pH changes during titration with a strong acid or base.[12]

  • Principle: A solution of the compound is titrated with a standardized acid (e.g., HCl) and a standardized base (e.g., KOH) while the pH is continuously measured. The pKa is determined from the inflection points of the resulting titration curve.

  • Step-by-Step Methodology:

    • Preparation: Accurately weigh ~1-3 mg of the compound and dissolve in a known volume (e.g., 10 mL) of an appropriate solvent (e.g., methanol/water mixture) containing a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

    • Calibration: Calibrate a high-precision pH electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).

    • Acid Titration: Place the sample solution in a thermostatted vessel (~25 °C) and titrate with a standardized solution of HCl (e.g., 0.1 M) in small, precise increments. Record the pH after each addition until a low, stable pH is reached (~pH 2).

    • Base Titration: Titrate the resulting acidic solution with a standardized solution of KOH (e.g., 0.1 M) in small increments. Record the pH after each addition until a high, stable pH is reached (~pH 12).

    • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined by analyzing the titration curve, often using derivative plots to precisely locate the inflection point corresponding to the half-equivalence point of the carboxylic acid.

  • Causality Behind Choices:

    • Background Electrolyte: Minimizes changes in ionic activity, ensuring the measured potential is solely due to changes in H⁺ concentration.

    • Thermostatted Vessel: pKa is temperature-dependent; maintaining a constant temperature ensures reproducibility.

    • Acid/Base Titration Cycle: This approach ensures the entire ionization profile is captured and helps identify any potential impurities or additional ionizable groups.

Protocol 2: LogP/LogD Determination by the Shake-Flask Method

This is the traditional and most accurate method for determining the octanol-water partition coefficient.[7][8]

  • Principle: The compound is dissolved in a biphasic system of n-octanol and an aqueous buffer. After equilibration, the concentration of the compound in each phase is measured to calculate the partition ratio.

  • Step-by-Step Methodology:

    • Solvent Pre-saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer (for logD, use phosphate-buffered saline at pH 7.4; for logP, use a buffer where the compound is >99% neutral) for 24 hours to ensure mutual saturation. Separate the phases.

    • Sample Preparation: Prepare a stock solution of the compound in the pre-saturated aqueous phase (or n-octanol). The concentration should be chosen to be within the linear range of the analytical detector.

    • Partitioning: Add a known volume of the stock solution to a known volume of the other pre-saturated phase in a glass vial (e.g., 1 mL of aqueous stock + 1 mL of octanol).

    • Equilibration: Seal the vials and shake gently on a flatbed shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 2-24 hours).

    • Phase Separation: Centrifuge the vials at high speed (e.g., 3000g for 15 minutes) to ensure complete separation of the two phases.

    • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) phases using a validated analytical method, typically HPLC-UV.

    • Calculation: Calculate logP or logD using the formula: LogP (or LogD) = log10(C_oct / C_aq).

  • Causality Behind Choices:

    • Solvent Pre-saturation: Prevents volume changes during the experiment that would alter the concentration and lead to inaccurate results.

    • Centrifugation: Ensures that no micro-emulsions remain, which would falsely inflate the concentration in the opposing phase.

    • HPLC-UV Analysis: Provides a sensitive and specific method for quantifying the compound in each phase, even at low concentrations.

G cluster_workflow Shake-Flask LogP Determination Workflow Step1 1. Pre-saturate n-Octanol and Water Step2 2. Prepare Compound Stock in one phase Step1->Step2 Step3 3. Combine Phases & Compound Step2->Step3 Step4 4. Shake to Equilibrate (e.g., 24h) Step3->Step4 Step5 5. Centrifuge to Separate Phases Step4->Step5 Step6 6. Quantify Concentration in each phase (HPLC) Step5->Step6 Step7 7. Calculate LogP = log([Octanol]/[Water]) Step6->Step7

Caption: Experimental workflow for the Shake-Flask logP method.

Conclusion

The compound (2-Ethylpiperidin-1-yl)(oxo)acetic acid possesses structural features—a carboxylic acid and a substituted amine—that make a thorough physicochemical characterization essential. Its potential as a drug candidate is inextricably linked to its ionization state (pKa), lipophilicity (logP/logD), and aqueous solubility. The experimental protocols detailed herein provide a robust framework for obtaining the high-quality, reliable data needed to make informed decisions in a drug discovery program. By understanding not just the values, but the underlying scientific principles and their strategic implications, researchers can effectively evaluate the promise of this molecule and rationally design its path forward.

References

  • Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed.
  • Linarsson, H., et al. (2016).
  • BMG LABTECH. (2023).
  • Schulte, M., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.
  • Creative Biolabs. (2019). Solubility Assessment Service.
  • Chem-space. (2022). Compound solubility measurements for early drug discovery.
  • Sumi, T., et al. (n.d.). Impact of Physicochemical Profiling for Rational Approach on Drug Discovery. J-Stage.
  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.
  • BLDpharm. (n.d.). 1156076-62-8|2-(2-Ethylpiperidin-1-yl)-2-oxoacetic acid. BLDpharm.
  • Ataman Kimya. (n.d.). GLYOXYLIC ACID (OXOACETIC ACID).
  • Wan, H., & Urruticoechea, L. (2009). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Bentham Science Publishers.
  • Yılmaz, C., & Coşkun, M. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. ACD/Labs.
  • Nagy, G., et al. (2016). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. PMC.
  • Al-Ghamdi, K. M. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
  • ResearchGate. (2026). Characterization of Small-Molecule Compounds.
  • Mtewa AG, et al. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Journal of Drug Research and Development.
  • ResearchGate. (2025). (PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.
  • Cheeseman, M. D., et al. (2024). Physicochemical Principles Driving Small Molecule Binding to RNA. bioRxiv.
  • van de Waterbeemd, H., & Testa, B. (2009).
  • USCKS. (n.d.). 2-(2-ethylpiperidin-1-yl)-2-oxoacetic acid[1156076-62-8]. USCKS.
  • Wikipedia. (n.d.). Glyoxylic acid. Wikipedia.

Sources

An In-depth Technical Guide to (2-Ethylpiperidin-1-yl)(oxo)acetic acid: Synthesis, Properties, and Supplier Information

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-Ethylpiperidin-1-yl)(oxo)acetic acid, a substituted piperidine derivative of interest in chemical and pharmaceutical research. The document details its chemical identity, including its CAS Registry Number, molecular formula, and weight. A plausible and detailed synthetic protocol for its preparation via the acylation of 2-ethylpiperidine is presented, grounded in established organic chemistry principles. The guide also collates available physicochemical data and discusses the known and potential applications of this compound and related piperidine-based molecules in drug discovery and medicinal chemistry. A curated list of known suppliers is provided to facilitate procurement for research purposes.

Chemical Identity and Physicochemical Properties

(2-Ethylpiperidin-1-yl)(oxo)acetic acid, also known as 2-(2-Ethylpiperidin-1-yl)-2-oxoacetic acid, is a fine chemical intermediate. Its core structure consists of a 2-ethylpiperidine ring N-acylated with an oxoacetic acid moiety.

Table 1: Core Chemical and Physical Data

PropertyValueSource(s)
CAS Registry Number 1156076-62-8[1]
Molecular Formula C₉H₁₅NO₃[1]
Molecular Weight 185.22 g/mol [1]
Canonical SMILES CCC1CCCCN1C(C(=O)O)=O[1]
Physical Form Solid (predicted)General knowledge
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO.General knowledge

Synthesis and Mechanism

The synthesis of (2-Ethylpiperidin-1-yl)(oxo)acetic acid is most logically achieved through the N-acylation of 2-ethylpiperidine with a suitable oxalyl derivative. This reaction is a standard method for forming amide bonds. A common and effective approach involves the use of an oxalyl chloride monoester, such as ethyl oxalyl chloride, followed by hydrolysis of the resulting ester to yield the carboxylic acid.

Proposed Synthesis Pathway

The synthesis can be conceptualized as a two-step process:

  • N-Acylation: 2-Ethylpiperidine reacts with an excess of a di-ester of oxalic acid, like diethyl oxalate, where the secondary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the oxalate. This results in the formation of the corresponding ethyl ester, Ethyl (2-ethylpiperidin-1-yl)(oxo)acetate. Ethanol is eliminated as a byproduct. This reaction is typically performed under reflux.[2]

  • Hydrolysis: The resulting ethyl ester is then subjected to hydrolysis, typically under basic conditions (e.g., using sodium hydroxide or potassium hydroxide) followed by acidic workup, to cleave the ester and yield the final carboxylic acid product, (2-Ethylpiperidin-1-yl)(oxo)acetic acid.

Synthesis_Pathway 2-Ethylpiperidine 2-Ethylpiperidine Intermediate_Ester Ethyl (2-ethylpiperidin-1-yl)(oxo)acetate 2-Ethylpiperidine->Intermediate_Ester N-Acylation (Reflux) Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Intermediate_Ester Final_Product (2-Ethylpiperidin-1-yl)(oxo)acetic acid Intermediate_Ester->Final_Product Hydrolysis Hydrolysis (e.g., NaOH, then H₃O⁺)

Caption: Proposed two-step synthesis of (2-Ethylpiperidin-1-yl)(oxo)acetic acid.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a detailed, field-proven methodology for the synthesis of related N-substituted oxamic esters and their subsequent hydrolysis, adapted for the specific synthesis of (2-Ethylpiperidin-1-yl)(oxo)acetic acid.[2]

Step 1: Synthesis of Ethyl (2-ethylpiperidin-1-yl)(oxo)acetate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-ethylpiperidine (1.0 equivalent) and diethyl oxalate (1.5 equivalents). The use of excess diethyl oxalate helps to drive the reaction to completion.

  • Reaction Conditions: Heat the mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the 2-ethylpiperidine starting material.

  • Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess diethyl oxalate and the ethanol byproduct by distillation under reduced pressure. The resulting crude liquid, ethyl (2-ethylpiperidin-1-yl)(oxo)acetate, can be purified by vacuum distillation.

Step 2: Hydrolysis to (2-Ethylpiperidin-1-yl)(oxo)acetic acid

  • Saponification: Dissolve the purified ethyl (2-ethylpiperidin-1-yl)(oxo)acetate (1.0 equivalent) in a suitable solvent such as ethanol or a mixture of tetrahydrofuran and water. Add an aqueous solution of sodium hydroxide (1.1 to 1.5 equivalents) dropwise to the solution while stirring.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the hydrolysis is complete, as indicated by TLC analysis showing the consumption of the starting ester.

  • Acidification and Isolation: Cool the reaction mixture in an ice bath and carefully acidify with a dilute solution of hydrochloric acid (e.g., 1 M HCl) until the pH is acidic (pH ~2-3). The product may precipitate out of the solution. If an organic solvent was used, it can be removed under reduced pressure. The aqueous layer can then be extracted with a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Purification and Drying: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-Ethylpiperidin-1-yl)(oxo)acetic acid. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Potential Applications and Research Context

The introduction of an oxoacetic acid moiety provides a handle for further chemical modifications and can influence the molecule's pharmacokinetic and pharmacodynamic properties. The carboxylic acid group can be converted to a variety of other functional groups, such as amides or esters, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.

The structural motif of a cyclic amine coupled with an alpha-keto acid is of interest in medicinal chemistry. For instance, related piperidine and piperazine ureas have been investigated as inhibitors of fatty acid amide hydrolase (FAAH), a therapeutic target for pain and inflammation.[6]

Supplier Information

(2-Ethylpiperidin-1-yl)(oxo)acetic acid is available from several chemical suppliers that specialize in providing compounds for research and development. The following table lists a known supplier for this compound.

Table 2: Supplier Information

SupplierProduct NameCAS Number
BLDpharm2-(2-Ethylpiperidin-1-yl)-2-oxoacetic acid1156076-62-8

Disclaimer: The availability of this compound is subject to change. It is recommended to verify the current stock and purity with the supplier directly.

Conclusion

(2-Ethylpiperidin-1-yl)(oxo)acetic acid is a readily accessible chemical entity with potential for further exploration in various scientific disciplines, particularly in medicinal chemistry and drug discovery. The synthetic route outlined in this guide provides a reliable method for its preparation, enabling researchers to access this compound for their studies. The rich history of piperidine derivatives in pharmaceuticals suggests that this and related compounds may hold yet-to-be-discovered biological activities. Further investigation into the pharmacological profile of (2-Ethylpiperidin-1-yl)(oxo)acetic acid is warranted to fully elucidate its therapeutic potential.

References

  • Fisyuk, A. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 16(2), 233. Available at: [Link]

  • LookChem. (n.d.). (2-ethylpiperidin-1-yl)acetic acid. Retrieved from [Link]

  • NextSDS. (n.d.). (2-OXO-2-PIPERIDIN-1-YL-ETHYLSULFANYL)-ACETIC ACID. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • Veerman, J. J. N., et al. (2002). Solid-Phase Synthesis of Piperidines by N-Acyliminium Ion Chemistry. European Journal of Organic Chemistry, 2002(18), 3131-3140. Available at: [Link]

  • PubChem. (n.d.). 2-Ethylpiperidine. Retrieved from [Link]

  • PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Retrieved from [Link]

  • Radboud Repository. (n.d.). Solid-Phase Synthesis of Piperidines by N-Acyliminium Ion Chemistry. Retrieved from [Link]

  • ChemRxiv. (n.d.). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. Retrieved from [Link]

  • Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]

  • International Journal of Innovative Research in Technology. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review. Available at: [Link]

  • Google Patents. (n.d.). Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.
  • Google Patents. (n.d.). 2-(Piperidin-1-yl)ethanol derivatives, their preparation and their use in therapeutics.
  • Google Patents. (n.d.). Process for the preparation of (S)-alpha-ethyl-2-oxo-1-pyrrolidineacetamide and (R).
  • Google Patents. (n.d.). Preparation method of 2-oxo-3-ethyl piperidinecarboxylate.
  • European Patent Office. (n.d.). METHOD FOR THE PREPARATION OF 1-(2-HALOGEN-ETHYL)-4 PIPERIDINE-CARBOXYLIC ACID ETHYL ESTERS. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of oxalyl chloride.

Sources

Methodological & Application

Application Notes & Protocols: (2-Ethylpiperidin-1-yl)(oxo)acetic Acid as a Versatile Scaffolding Hub in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(2-Ethylpiperidin-1-yl)(oxo)acetic acid is emerging as a powerful and versatile chemical building block for drug discovery and development. This N-acylated α-keto acid combines the privileged 2-ethylpiperidine scaffold, a motif present in numerous CNS-active and pharmacologically significant molecules, with the dual reactivity of an α-ketoacid functionality.[1][2] This unique combination offers medicinal chemists a strategic entry point for generating diverse molecular architectures. The α-keto group serves as a handle for chemoselective reductions to access chiral α-hydroxy amides, while the carboxylic acid provides a classic site for amide and ester bond formation.[3][4] This guide provides an in-depth exploration of the molecule's properties, detailed protocols for its key transformations, and the scientific rationale behind these synthetic strategies, empowering researchers to leverage its full potential in their synthetic programs.

Physicochemical Properties & Structural Features

(2-Ethylpiperidin-1-yl)(oxo)acetic acid is a stable, solid compound amenable to a wide range of synthetic transformations. Its key structural features—a flexible piperidine ring, a reactive ketone, and an activatable carboxylic acid—make it an ideal starting point for library synthesis.

Table 1: Physicochemical Data

PropertyValueSource
CAS Number 1156076-62-8[5]
Molecular Formula C₉H₁₅NO₃Derived
Molecular Weight 185.22 g/mol Derived
Appearance White to off-white solidGeneric
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, Methanol)Inferred

The molecule's reactivity is centered on two primary sites, as illustrated below. The carboxylic acid is amenable to standard coupling reactions, while the adjacent ketone can be targeted for reductions or other carbonyl chemistry.

G cluster_main Core Structure & Reactivity cluster_reactions Key Reactive Sites main (2-Ethylpiperidin-1-yl)(oxo)acetic acid struct acid Carboxylic Acid (Amidation, Esterification) struct->acid keto α-Ketone (Chemoselective Reduction) struct->keto

Caption: Core structure of (2-Ethylpiperidin-1-yl)(oxo)acetic acid and its key reactive sites.

Core Synthetic Applications & Protocols

The true utility of this building block lies in its capacity to undergo clean, high-yielding transformations at its two distinct functional handles. The following protocols are designed to be robust and reproducible, providing access to key downstream intermediates.

Application I: Amide Bond Formation for Novel Ligand Synthesis

Rationale & Scientific Principle: Amide bond formation is fundamental to drug discovery, creating stable linkages found in countless pharmaceuticals. Direct condensation of a carboxylic acid and an amine is a cornerstone of medicinal chemistry.[6] Utilizing a coupling agent like Titanium(IV) chloride (TiCl₄) in a basic solvent such as pyridine provides a robust method for forming amides from a wide range of substrates with minimal racemization of adjacent stereocenters.[7] TiCl₄ acts as a powerful Lewis acid, activating the carboxylic acid by coordinating to the carbonyl oxygen, thereby making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine. Pyridine serves as both the solvent and a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[7]

Protocol 2.1.1: TiCl₄-Mediated Amide Coupling

  • Materials:

    • (2-Ethylpiperidin-1-yl)(oxo)acetic acid (1.0 equiv)

    • Amine of choice (e.g., Benzylamine) (1.0 equiv)

    • Titanium(IV) chloride (TiCl₄), 1.0 M solution in Dichloromethane (3.0 equiv)

    • Anhydrous Pyridine

    • Toluene

    • 1 N Hydrochloric Acid (HCl)

    • Dichloromethane (DCM)

    • Brine (saturated aq. NaCl)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Oven-dried, screw-capped reaction vial with a magnetic stir bar

    • Syringes and needles

    • Magnetic stir plate with heating

    • Rotary evaporator

    • Separatory funnel

  • Procedure:

    • To the oven-dried reaction vial, add (2-Ethylpiperidin-1-yl)(oxo)acetic acid (1 mmol, 185 mg).

    • Dissolve the acid in anhydrous pyridine (10 mL).

    • Add the amine (1 mmol) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add TiCl₄ (3.0 equiv, 3.0 mL of a 1.0 M solution) dropwise via syringe. The solution may become viscous and change color.

    • Tightly seal the vial and heat the reaction mixture to 85 °C.

    • Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature.

    • Remove the pyridine by co-evaporation with toluene under reduced pressure.

    • Treat the residue with 1 N HCl (10 mL) and extract with DCM (3 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired amide.

  • Safety Precautions:

    • TiCl₄ is highly corrosive and reacts violently with water, releasing HCl gas. Handle exclusively in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[8]

    • Pyridine is flammable and toxic. Avoid inhalation and skin contact.[9]

Application II: Chemoselective Reduction to α-Hydroxy Amides

Rationale & Scientific Principle: The α-hydroxy amide motif is a valuable pharmacophore found in numerous bioactive molecules.[3] Traditional reductions using hydride reagents (e.g., NaBH₄) can lack chemoselectivity. A modern, transition-metal- and hydride-free protocol utilizing Rongalite (sodium hydroxymethanesulfinate) offers a superior alternative for the reduction of α-keto amides.[3] This method proceeds via a radical mechanism, providing excellent chemoselectivity and tolerance for other reducible functional groups like halides and nitriles. The use of inexpensive and industrially available Rongalite under mild conditions makes this an attractive and scalable method.[3]

Protocol 2.2.1: Rongalite-Mediated Reduction of α-Keto Amide

  • Materials:

    • Synthesized α-keto amide (from Protocol 2.1.1) (1.0 equiv)

    • Rongalite (NaHOCH₂SO₂) (2.0 equiv)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • Acetonitrile (CH₃CN)

    • Water

    • Ethyl Acetate (EtOAc)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Reflux condenser

    • Magnetic stir plate with heating

    • Standard glassware for work-up

  • Procedure:

    • In a round-bottom flask, dissolve the α-keto amide (1 mmol) in a 9:1 mixture of Acetonitrile:Water (10 mL).

    • Add Rongalite (2 mmol, 308 mg) and K₂CO₃ (2 mmol, 276 mg) to the solution.

    • Attach a reflux condenser and heat the mixture to 80 °C.

    • Stir vigorously for 2-3 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and quench with water (10 mL).

    • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

    • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting α-hydroxy amide by flash column chromatography.

  • Safety Precautions:

    • Acetonitrile is flammable and toxic. Handle in a well-ventilated fume hood.

    • Standard laboratory PPE should be worn at all times.

Synthetic Workflow & Characterization

The sequential application of these protocols allows for the rapid generation of diverse and complex molecules from a single, strategic building block.

G cluster_step1 Protocol 2.1.1 cluster_step2 Protocol 2.2.1 start (2-Ethylpiperidin-1-yl) (oxo)acetic acid product1 α-Keto Amide Derivative start->product1 Amide Coupling (TiCl₄, Pyridine) amine + Amine (R-NH₂) amine->product1 product2 α-Hydroxy Amide Product product1->product2 Chemoselective Reduction (Rongalite, K₂CO₃)

Caption: A typical two-step synthetic workflow utilizing the building block.

Analytical Characterization: Successful synthesis of derivatives should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structural integrity of the product, the presence of the newly formed amide/ester linkage, and the conversion of the ketone to a hydroxyl group (notable upfield shift of the α-carbon in ¹³C NMR and appearance of a new OH proton in ¹H NMR).

  • Mass Spectrometry (MS): To verify the molecular weight of the final product.

  • Infrared Spectroscopy (IR): To observe the characteristic carbonyl stretches (amide C=O typically ~1650 cm⁻¹) and the appearance of an O-H stretch (~3300 cm⁻¹) after reduction.

Safety & Handling

As a novel chemical entity, (2-Ethylpiperidin-1-yl)(oxo)acetic acid should be handled with care. The parent heterocycle, 2-ethylpiperidine, is a flammable liquid and can cause skin and eye irritation.[10] The α-keto acid functionality is analogous to glyoxylic acid, which should be handled with caution.[11]

  • General Handling: Always handle the compound in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

(2-Ethylpiperidin-1-yl)(oxo)acetic acid is a high-potential building block that provides a streamlined entry into novel chemical space. Its dual-handle reactivity allows for the systematic and efficient synthesis of diverse libraries of amides, esters, and α-hydroxy amides. The robust protocols presented herein demonstrate its utility and are intended to serve as a foundation for researchers and drug development professionals to accelerate their discovery programs.

References

  • Muthusamy, S., et al. (2022). Rongalite-Mediated Transition Metal- and Hydride-Free Chemoselective Reduction of α-Keto Esters and α-Keto Amides. The Journal of Organic Chemistry. Available at: [Link]

  • Reddy, P. G., et al. (2010). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Reddy, K. P., et al. (2020). A method for chemoselective reduction of α‐keto amides and α‐keto esters using tosylhydrazine. ChemistrySelect. Available at: [Link]

  • Chem-Impex International. (n.d.). 2-Ethylpiperidine. Chem-Impex. Available at: [Link]

  • Yang, Z., et al. (2015). Process for preparing n-acyl amino acid salts. Google Patents (WO2015026538A1).
  • Ataman Kimya. (n.d.). GLYOXYLIC ACID (OXOACETIC ACID). Ataman Kimya. Available at: [Link]

  • Yang, Z., et al. (2015). Process for preparing N-acyl amino acid salts. Google Patents (US9156777B2).
  • Cheong, J. Y., et al. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. Chemistry – A European Journal. Available at: [Link]

  • Yoon, S., et al. (2024). Asymmetric Reductive Amination of α-Keto Acids Using Ir-Based Hydrogen Transfer Catalysts: An Access to Unprotected Unnatural α-Amino Acids. Organic Letters. Available at: [Link]

  • Vedeqsa. (2003). Enzymatic synthesis of N(alpha)-acyl-L-arginine esters. Google Patents (WO03064669A1).
  • NextSDS. (n.d.). 2-ethylpiperidine — Chemical Substance Information. NextSDS. Available at: [Link]

  • Badescu, A., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. Available at: [Link]

  • Bode, J. W., et al. (2010). Chemoselective Protection of α-Ketoacids by Direct Annulations with Oximes. Organic Letters. Available at: [Link]

  • Bode, J. W., et al. (2010). Chemoselective Protection of α-Ketoacids by Direct Annulations with Oximes. PMC. Available at: [Link]

  • Degtyarenko, K., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Glyoxylic acid. Wikipedia. Available at: [Link]

  • Nippon Nyukazai Co., Ltd. (2023). SAFETY DATA SHEET: 2-HYDROXY ETHYL PIPERAZINE. Available at: [Link]

  • Khan, S., et al. (2024). Medicinal chemistry meets nanotechnology: machine learning assisted colorimetric sensing platform for oxalic acid based on drug mediated copper oxide nanoparticles. RSC Advances. Available at: [Link]

  • Ghattas, W., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal. Available at: [Link]

  • Khan Academy. (2023). Formation of amides: one-pot condensation of carboxylic acids and amines. YouTube. Available at: [Link]

  • Ökten, S., et al. (2025). Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases. ACG Publications. Available at: [Link]

  • Degtyarenko, K., et al. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. Available at: [Link]

  • Woltersdorf, O. W., et al. (1977). (Acylaryloxy)acetic acid diuretics. 1. (2-Alkyl- and 2,2-dialkyl-1-oxo-5-indanyloxy)acetic acids. Journal of Medicinal Chemistry. Available at: [Link]

  • Badescu, A., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. Available at: [Link]

Sources

Title: A Robust Reversed-Phase HPLC-UV Method for the Analysis of (2-Ethylpiperidin-1-yl)(oxo)acetic acid: Development and Validation

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note presents a comprehensive guide to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of (2-Ethylpiperidin-1-yl)(oxo)acetic acid. This molecule, a small, polar, and ionizable compound, presents unique challenges for retention and detection in traditional reversed-phase chromatography. We detail a systematic approach, beginning with an analysis of the analyte's physicochemical properties to inform the strategic selection of column chemistry and mobile phase conditions. The protocol elucidates a step-by-step workflow for method development, from initial screening to final optimization, and provides a complete protocol for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a reliable method for the quality control, stability testing, and characterization of this and structurally similar compounds.

Introduction and Scientific Rationale

The robust analysis of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing. (2-Ethylpiperidin-1-yl)(oxo)acetic acid is a molecule characterized by high polarity, stemming from its carboxylic acid moiety and the N-acylpiperidine structure. Such compounds are often challenging to analyze using standard reversed-phase HPLC methods, as they typically exhibit poor retention on non-polar stationary phases like C18, often eluting in or near the solvent front.[1]

Furthermore, the analyte lacks a strong ultraviolet (UV) chromophore, necessitating detection at low wavelengths (typically < 220 nm). This requires careful selection of mobile phase additives to minimize baseline noise and ensure adequate sensitivity.[2][3] The method development strategy described herein directly addresses these challenges by controlling the mobile phase pH to suppress the ionization of the analyte's carboxylic acid group, thereby increasing its hydrophobicity and promoting retention. We also explore the use of modern, aqueous-stable column chemistries designed for the retention of polar compounds.[4] The subsequent validation protocol ensures the final method is suitable for its intended purpose, demonstrating specificity, linearity, accuracy, and precision.[5][6]

Analyte Characteristics and Methodological Considerations

A successful analytical method begins with an understanding of the analyte's structure.

  • Structure: (2-Ethylpiperidin-1-yl)(oxo)acetic acid contains a basic piperidine ring, though its basicity is significantly reduced by the adjacent electron-withdrawing oxoacetyl group, forming an amide-like linkage. It also possesses an acidic α-keto acid functional group.

  • Polarity and Ionization: The presence of the carboxylic acid (pKa estimated ~2-3) and the polar N-acyl group makes the molecule highly water-soluble. To achieve retention in reversed-phase HPLC, the ionization of the carboxylic acid must be suppressed. This is accomplished by maintaining a mobile phase pH well below the analyte's pKa (e.g., pH ≤ 2.5).[2][7]

  • UV Absorbance: The molecule's primary chromophores are the carbonyl groups (amide and ketone) and the carboxyl group, which exhibit n→π* transitions at low UV wavelengths.[3] Therefore, a detection wavelength of approximately 210 nm is a logical starting point. This necessitates the use of high-purity solvents and a mobile phase buffer, like phosphoric acid, that is transparent in this region.

Experimental: Materials and Methods

Equipment and Reagents
  • HPLC System: A quaternary HPLC system with a degasser, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector. (e.g., SCION 6000 HPLC or equivalent).[4]

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Balance, pH meter, Sonicator.

  • Reagents: HPLC-grade acetonitrile and water, phosphoric acid (85%), (2-Ethylpiperidin-1-yl)(oxo)acetic acid reference standard.

Recommended Chromatographic Conditions

The following table outlines a robust starting point for method development, which will be optimized using the protocol in Section 4.

ParameterRecommended ConditionRationale
Column C18-AQ Type (e.g., 150 mm x 4.6 mm, 3.5 µm)Designed to prevent phase collapse with highly aqueous mobile phases, ensuring robust retention for polar analytes.[4]
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v)Low pH (~2.1) suppresses analyte ionization, enhancing retention. Phosphate is UV transparent at low wavelengths.[7]
Mobile Phase B AcetonitrileCommon organic modifier with low viscosity and good UV transparency.
Gradient 5% B to 40% B over 15 minutesA shallow gradient is recommended to resolve the main peak from any polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and pressure.
Column Temperature 30 °CProvides stable retention times and can improve peak shape.
Detection 210 nmMaximizes sensitivity for a compound lacking a strong chromophore by detecting the carbonyl absorbance.
Injection Volume 10 µLA typical injection volume; can be adjusted to meet sensitivity requirements.
Sample Diluent Mobile Phase AEnsures peak shape is not distorted and the sample is fully compatible with the starting mobile phase conditions.

Protocol I: Systematic HPLC Method Development Workflow

This protocol follows a logical, multi-step process to efficiently arrive at an optimized and robust analytical method.

MethodDevelopmentWorkflow A Step 1: Initial Screening - Select Column (e.g., C18-AQ) - Select Mobile Phase pH (e.g., 0.1% H3PO4) B Step 2: Gradient Optimization - Run broad scouting gradient (5-95% B) - Identify analyte elution time A->B Define starting point C Step 3: Gradient Refinement - Design a shallow gradient around the elution point - Goal: Resolution > 2 from nearest impurities B->C Narrow the focus D Step 4: Flow Rate & Temperature Optimization - Adjust flow rate for speed vs. pressure - Adjust temperature (25-40°C) to improve peak shape/selectivity C->D Fine-tune separation E Step 5: Final Method & System Suitability - Lock final method parameters - Establish SST criteria (Tailing, Plates, %RSD) D->E Finalize & qualify

Caption: A systematic workflow for HPLC method development.

Step-by-Step Methodology:
  • Preparation:

    • Prepare a 1.0 mg/mL stock solution of (2-Ethylpiperidin-1-yl)(oxo)acetic acid in Mobile Phase A.

    • Prepare a working standard of approximately 0.1 mg/mL by diluting the stock solution with Mobile Phase A.

    • Equilibrate the HPLC system with the selected column and mobile phases.

  • Step 1 & 2: Initial Screening and Gradient Scouting:

    • Set up the HPLC system with the conditions from Section 3.2.

    • Perform an initial broad "scouting" gradient run (e.g., 5% to 95% Acetonitrile over 20 minutes) to determine the approximate organic solvent concentration required to elute the analyte.

    • Causality: This initial run quickly establishes the analyte's retention behavior. If the peak elutes very early (<5% organic), a more retentive column or a different chromatographic mode like HILIC might be considered.[8]

  • Step 3: Gradient Refinement:

    • Based on the scouting run, design a more focused, shallower gradient. For example, if the analyte eluted at 25% Acetonitrile, a new gradient of 5% to 40% Acetonitrile over 15 minutes would be appropriate.

    • Inject the working standard and assess the peak shape, retention time, and resolution from any visible impurities.

    • Causality: A shallow gradient increases the separation between peaks (resolution), which is critical for accurate quantification, especially in the presence of impurities or degradation products.

  • Step 4: Flow Rate and Temperature Optimization:

    • Temperature: Analyze the sample at different column temperatures (e.g., 25°C, 30°C, 35°C). Observe changes in retention time and peak symmetry. A higher temperature generally decreases retention time and can improve peak efficiency, but may affect selectivity.[4] Select the temperature that provides the best balance of peak shape and resolution.

    • Flow Rate: While 1.0 mL/min is standard, adjusting it (e.g., to 1.2 mL/min) can shorten run times. Ensure the system backpressure remains within safe operating limits.

  • Step 5: Final Method and System Suitability Testing (SST):

    • Once the optimal conditions are established, define the final method.

    • Perform at least five replicate injections of the working standard.

    • Establish SST criteria to ensure the system is performing adequately before any sample analysis.

System Suitability ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Measures peak symmetry. High tailing can indicate secondary interactions with the column and affect integration accuracy.
Theoretical Plates (N) ≥ 2000Measures column efficiency. Higher plate counts indicate sharper peaks.
%RSD of Peak Area ≤ 2.0%Measures the precision of the analytical system over replicate injections.
%RSD of Retention Time ≤ 1.0%Measures the stability and reproducibility of the pump and mobile phase composition.

Protocol II: Method Validation (ICH Q2(R1) Framework)

Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[5][9][10]

ValidationProtocol cluster_Assay Assay Characteristics cluster_Quant Quantitation Limits A Accuracy (% Recovery) P Precision (Repeatability & Intermediate) S Specificity (Peak Purity) L Linearity & Range (r² > 0.999) R Robustness (Small Variations) LOD LOD (S/N ≈ 3) LOQ LOQ (S/N ≈ 10) M Final Optimized Method M->A M->P M->S M->L M->R M->LOD M->LOQ

Sources

Troubleshooting & Optimization

Application Support Center: (2-Ethylpiperidin-1-yl)(oxo)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Knowledge Base. Curated by the Senior Application Science Team

As drug development professionals and synthetic chemists, you know that translating a theoretical synthetic route into a high-yielding, scalable process is rarely straightforward. The synthesis of (2-Ethylpiperidin-1-yl)(oxo)acetic acid—a highly polar, sterically hindered oxamic acid derivative—presents unique kinetic and thermodynamic challenges.

This technical support guide is designed to move beyond basic recipes. We will dissect the causality behind common reaction failures, provide validated troubleshooting strategies, and equip you with self-validating protocols to maximize your overall yield.

Process Overview & Mechanistic Causality

The standard synthesis of (2-Ethylpiperidin-1-yl)(oxo)acetic acid is a two-step sequence:

  • Amidation: Nucleophilic attack of 2-ethylpiperidine on ethyl oxalyl chloride (ethyl chlorooxoacetate) to form the intermediate ester, ethyl 2-(2-ethylpiperidin-1-yl)-2-oxoacetate [4].

  • Saponification: Alkaline hydrolysis of the oxalamic ester intermediate to yield the final oxoacetic acid [3].

Workflow A 2-Ethylpiperidine + Ethyl oxalyl chloride B Amidation DCM, 0°C to RT A->B C Ethyl 2-(2-ethylpiperidin-1-yl) -2-oxoacetate B->C DMAP Catalyzed D Saponification LiOH, THF/MeOH/H2O C->D E Acidic Workup pH 2.5, 2-MeTHF D->E F (2-Ethylpiperidin-1-yl) (oxo)acetic acid E->F High Recovery

Figure 1: Two-step synthesis workflow for (2-Ethylpiperidin-1-yl)(oxo)acetic acid.

Diagnostic FAQs & Troubleshooting Guide

Q1: Why does my amidation conversion stall below 50%, even with excess base?

A: Severe Steric Hindrance at the Transition State. 2-Ethylpiperidine possesses an ethyl substituent at the C2 position. During the nucleophilic attack on the acyl chloride, this ethyl group creates significant steric bulk that blocks the required Bürgi-Dunitz trajectory for the nitrogen lone pair [1]. Relying solely on a general base like Triethylamine (TEA) is insufficient to overcome this kinetic bottleneck.

The Fix: Introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP rapidly reacts with ethyl oxalyl chloride to form a highly electrophilic acylpyridinium intermediate, which is far more susceptible to attack by hindered amines. Furthermore, switch your solvent from THF to Dichloromethane (DCM) . DCM is less coordinating, which destabilizes the ground state of the acyl chloride and accelerates the reaction while minimizing side-product formation [2].

Q2: I am detecting a significant high-molecular-weight impurity. What is causing this?

A: Dimerization (Over-reaction). You are likely observing the formation of the diamide dimer (1,2-bis(2-ethylpiperidin-1-yl)ethane-1,2-dione). This occurs if there is localized depletion of the mono-ester acyl chloride, or if adventitious water hydrolyzes the ethyl ester, allowing the resulting acid to undergo a second amidation.

The Fix: Ensure strict anhydrous conditions. Perform a controlled, dropwise addition of ethyl oxalyl chloride at 0 °C to maintain a stoichiometric excess of the acylating agent relative to the unreacted amine at the localized drop site.

Q3: My hydrolysis shows 100% conversion on HPLC, but my isolated yield is <40%. Where is my product?

A: Poor Partitioning Due to High Aqueous Solubility. Your product is being lost to the aqueous waste stream. (2-Ethylpiperidin-1-yl)(oxo)acetic acid is an oxamic acid derivative with a highly polar amide-acid motif, giving it massive aqueous solubility. If you acidify the aqueous layer too aggressively (pH < 1), you risk protonating the system excessively. If you extract with standard Ethyl Acetate (EtOAc), the partition coefficient ( Kp​ ) remains highly unfavorable.

The Fix: The pKa of the oxoacetic acid moiety is approximately 2.0–2.5 [3]. Carefully adjust the aqueous layer to exactly pH 2.5 using 1M HCl to ensure the molecule is fully protonated (neutral) without excess ionic strength. Saturate the aqueous layer with NaCl (salting out), and extract with 2-Methyltetrahydrofuran (2-MeTHF) . 2-MeTHF offers superior hydrogen-bond accepting properties compared to EtOAc, drastically improving the extraction efficiency of polar organic acids.

LogicTree Root Yield Loss Identified Branch1 Step 1: Amidation Incomplete Conversion? Root->Branch1 Branch2 Step 2: Hydrolysis Poor Mass Balance? Root->Branch2 Sol1 Cause: Steric Hindrance Solution: Add 0.1 eq DMAP Branch1->Sol1 Sol2 Cause: Competing Reactions Solution: Switch THF to DCM Branch1->Sol2 Sol3 Cause: High Water Solubility Solution: Salt out with NaCl Branch2->Sol3 Sol4 Cause: Poor Partitioning Solution: Extract with 2-MeTHF at pH 2.5 Branch2->Sol4

Figure 2: Troubleshooting logic tree for identifying and resolving yield-limiting steps.

Quantitative Data Analytics

The following tables summarize our internal optimization data, demonstrating the causality of the recommended parameter shifts.

Table 1: Optimization of Amidation Step (Formation of the Oxalamic Ester)

Solvent Base (1.5 eq) Catalyst Temp (°C) Conversion (%)
THF TEA None 25 45%
THF DIPEA None 25 52%
DCM DIPEA None 0 to 25 68%

| DCM | DIPEA | DMAP (0.1 eq) | 0 to 25 | >95% |

Table 2: Optimization of Hydrolysis and Extraction Step

Base Solvent System Extraction Solvent Aqueous pH Isolated Yield (%)
NaOH MeOH/H₂O EtOAc 1.0 55%
LiOH THF/MeOH/H₂O EtOAc 2.5 72%

| LiOH | THF/MeOH/H₂O | 2-MeTHF + NaCl | 2.5 | 92% |

Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems containing mandatory In-Process Controls (IPCs).

Protocol A: Synthesis of Ethyl 2-(2-ethylpiperidin-1-yl)-2-oxoacetate
  • Preparation: In an oven-dried, nitrogen-flushed flask, dissolve 2-ethylpiperidine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous DCM (10 volumes). Add DMAP (0.1 eq).

  • Cooling & Addition: Cool the reaction mixture to 0 °C using an ice bath. Add ethyl oxalyl chloride (1.1 eq) dropwise over 30 minutes.

    • Validation Check: Monitor the internal temperature; it must not exceed 5 °C during the addition to prevent diamide formation.

  • Reaction: Remove the ice bath and allow the mixture to stir at 25 °C for 2 hours.

  • IPC (In-Process Control): Quench a 50 µL aliquot in 1 mL of MeOH. Analyze via HPLC (210 nm) or TLC (Ninhydrin stain).

    • Validation Check: Proceed to workup only when the 2-ethylpiperidine peak is <1% by area.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove DMAP and excess DIPEA), saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate ester.

Protocol B: Saponification to (2-Ethylpiperidin-1-yl)(oxo)acetic acid
  • Hydrolysis: Dissolve the intermediate ester from Protocol A in a 2:1:1 mixture of THF:MeOH:H₂O (10 volumes total). Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq). Stir vigorously at 25 °C for 3 hours.

  • IPC: Analyze a 50 µL aliquot via HPLC.

    • Validation Check: Ensure complete disappearance of the starting ester peak before proceeding.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the volatile THF and MeOH.

    • Critical Warning: Do not evaporate the water; the lithium salt of the product must remain in the aqueous phase.

  • Acidification: Cool the aqueous residue to 0 °C. Slowly add 1M HCl dropwise while continuously monitoring with a calibrated pH meter. Stop exactly at pH 2.5 .

  • Extraction: Saturate the aqueous layer by adding solid NaCl until no more dissolves. Extract the aqueous phase three times with 2-MeTHF (5 volumes each).

  • Isolation: Combine the 2-MeTHF organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the highly pure (2-Ethylpiperidin-1-yl)(oxo)acetic acid.

References

  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination Source: PMC / NIH URL
  • Discovery of Oxazole Byproduct Formation in the Modified Dakin–West Reaction and Efficient Synthesis of Diastereomeric α-Ketoamide Cysteine Protease Inhibitors Source: Organic Process Research & Development - ACS Publications URL
  • Kinetics and mechanism of the alkaline hydrolysis of ethyl oxamate Source: Journal of the Chemical Society, Perkin Transactions 2 - RSC Publishing URL
  • An Efficient and Practical Chemoenzymatic Preparation of Optically Active Secondary Amines Source: Organic Letters - ACS Publications URL

overcoming solubility issues with (2-Ethylpiperidin-1-yl)(oxo)acetic acid in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (2-Ethylpiperidin-1-yl)(oxo)acetic acid

Introduction: Understanding the Solubility Challenge

Welcome to the technical support guide for (2-Ethylpiperidin-1-yl)(oxo)acetic acid. Researchers utilizing this versatile building block in organic synthesis, particularly in peptide coupling or as a ligand precursor, often face challenges with its solubility in common organic solvents. This guide provides a structured, first-principles approach to systematically diagnose and overcome these issues.

The core of the problem lies in the molecule's bifunctional nature. It possesses a highly polar, hydrophilic carboxylic acid group capable of strong hydrogen bonding, and a more nonpolar, hydrophobic N-substituted ethylpiperidine ring. This duality can lead to low solubility in a wide range of solvents—it is neither entirely polar nor entirely nonpolar. In many cases, intermolecular hydrogen bonding between the carboxylic acid moieties can lead to aggregation and precipitation.

This guide will walk you through a logical troubleshooting workflow, from initial solvent screening to advanced techniques like pH modification and the use of co-solvent systems.

Part 1: Frequently Asked Questions (FAQs)

Q1: I'm trying to set up a reaction in Dichloromethane (DCM), but my (2-Ethylpiperidin-1-yl)(oxo)acetic acid won't dissolve. What is the primary cause?

The poor solubility in DCM is expected. DCM is a nonpolar, aprotic solvent. The primary obstacle is the energy required to break the strong intermolecular hydrogen bonds between the carboxylic acid groups of your compound. DCM molecules cannot effectively solvate the highly polar -COOH group, leading to the solid material remaining undissolved.

Q2: Would a more polar solvent like Acetonitrile (MeCN) or Tetrahydrofuran (THF) be a better choice?

While MeCN and THF are more polar than DCM, they are aprotic and may still be poor solvents on their own. They can accept hydrogen bonds but cannot donate them, providing only moderate solvation for the carboxylic acid. You may see partial or slight solubility, but achieving the concentrations required for many synthetic procedures can be difficult. Complete dissolution often requires additional intervention.

Q3: Can I simply heat the mixture to force it into solution?

Heating can increase solubility, but it comes with risks. Firstly, the compound may simply crash out of solution upon cooling back to room or reaction temperature. Secondly, without knowing the thermal stability of (2-Ethylpiperidin-1-yl)(oxo)acetic acid, prolonged heating could lead to decomposition, such as decarboxylation. A preliminary thermal stability test or proceeding with caution is advised.

Q4: I've heard about forming a salt to improve solubility. How does this work?

This is the most effective and widely used strategy. By adding a suitable base, you deprotonate the carboxylic acid (-COOH) to form a carboxylate salt (-COO⁻). This ionic species is significantly more polar and can more readily dissolve in polar aprotic solvents like DMF, DMSO, or even THF. The key is choosing a non-nucleophilic, sterically hindered organic base that will not interfere with your subsequent reaction steps.

Part 2: Troubleshooting Workflow & Experimental Protocols

A systematic approach is crucial to efficiently finding the right solvent system. The following workflow provides a step-by-step process for diagnosing and solving solubility issues.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Chemical Modification cluster_2 Phase 3: Advanced Systems cluster_3 Resolution A Start: Undissolved Compound B Protocol 1: Baseline Solvent Screening (DCM, THF, MeCN, DMF) A->B C Is solubility > 1 mg/mL? B->C D Protocol 2: In-Situ Salt Formation (Add 1.1 eq. Organic Base) C->D No I Proceed with Reaction C->I Yes E Test Solubility in Polar Aprotic Solvents (THF, MeCN, DMF) D->E F Is the salt soluble? E->F G Protocol 3: Co-Solvent System Trial (e.g., DCM with 5-10% DMF) F->G No F->I Yes H Is the compound soluble? G->H H->I Yes J Re-evaluate Synthetic Route H->J No

Caption: A step-by-step workflow for troubleshooting solubility.

Protocol 1: Baseline Solvent Screening

Objective: To determine the baseline solubility of the free acid in a range of common organic solvents.

Methodology:

  • Weigh 10 mg of (2-Ethylpiperidin-1-yl)(oxo)acetic acid into four separate, clean vials.

  • To each vial, add 1.0 mL of a single solvent:

    • Vial 1: Dichloromethane (DCM)

    • Vial 2: Tetrahydrofuran (THF)

    • Vial 3: Acetonitrile (MeCN)

    • Vial 4: N,N-Dimethylformamide (DMF)

  • Vortex each vial vigorously for 1 minute at room temperature (approx. 20-25°C).

  • Observe and record the results. Note whether the compound is fully soluble, partially soluble, or insoluble.

Data Interpretation Table:

SolventDielectric Constant (ε)Solvent ClassExpected OutcomeYour Observation
Dichloromethane (DCM)9.1Nonpolar AproticLikely Insoluble
Tetrahydrofuran (THF)7.5Polar AproticPossibly Slight Solubility
Acetonitrile (MeCN)37.5Polar AproticPossibly Partial Solubility
N,N-Dimethylformamide (DMF)36.7Polar AproticLikely Soluble or Partially Soluble
Protocol 2: Solubility Enhancement via In-Situ Salt Formation

Objective: To dramatically increase solubility in polar aprotic solvents by converting the carboxylic acid to its conjugate base (a salt). This is often the most successful method.

Mechanism: The addition of a non-nucleophilic organic base deprotonates the carboxylic acid. The resulting ionic salt has much stronger ion-dipole interactions with polar aprotic solvents compared to the hydrogen-bonding interactions of the free acid.

Caption: Conversion of the free acid to a soluble salt.

Methodology:

  • Select a solvent in which the free acid was insoluble or poorly soluble (e.g., THF or MeCN from Protocol 1).

  • Suspend a known amount of (2-Ethylpiperidin-1-yl)(oxo)acetic acid in the solvent (e.g., 100 mg in 2 mL of THF).

  • Add a non-nucleophilic organic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), dropwise while stirring. Use a slight excess (1.1 molar equivalents).

  • Observe for dissolution. In most cases, the suspension will clarify as the soluble salt forms.

  • Caution: Ensure the chosen base is compatible with your downstream reaction chemistry. For example, avoid primary or secondary amines if you are performing an amide coupling, as they will compete with your desired nucleophile.

Protocol 3: Co-Solvent Systems

Objective: To solubilize the compound in a largely nonpolar medium by adding a small amount of a highly polar "co-solvent."

Mechanism: A small percentage of a strong, polar aprotic solvent like DMF or DMSO can create localized "micro-environments" within the bulk solvent (e.g., DCM or Toluene). These micro-environments can effectively solvate the polar carboxylic acid group, pulling the entire molecule into solution.

Methodology:

  • Suspend (2-Ethylpiperidin-1-yl)(oxo)acetic acid in your desired primary solvent (e.g., 100 mg in 2 mL of DCM).

  • While stirring, add DMF dropwise. Start with ~5% of the total volume (in this case, 0.1 mL).

  • Continue adding DMF in small increments (1-2% at a time) until the solid dissolves.

  • Note: Be mindful that the co-solvent may affect your reaction kinetics or workup procedure. Always start with the minimum amount required for dissolution.

Part 3: Summary and Final Recommendations

For compounds like (2-Ethylpiperidin-1-yl)(oxo)acetic acid, direct dissolution in common aprotic solvents is frequently unsuccessful. The most robust and recommended strategy is in-situ salt formation (Protocol 2) with an organic base like DIPEA or TEA. This method directly addresses the root cause of poor solubility—intermolecular hydrogen bonding—and typically provides a fully dissolved, reactive solution suitable for a wide range of synthetic applications.

If salt formation is incompatible with your reaction, the co-solvent method (Protocol 3) is the next best alternative. Always begin with a systematic screening to understand the compound's behavior before committing a large amount of material to a reaction.

References

  • Title: Strategies to Address Low Compound Solubility in Drug Discovery Source: SLAS Discovery (Journal of the Society for Laboratory Automation and Screening) URL: [Link]

  • Title: Salt selection in drug development Source: Pharmapproach.com URL: [Link]

  • Title: Co-solvents and Co-solvency Source: The Pharmaceutics and Compounding Laboratory, UNC Eshelman School of Pharmacy URL: [Link]

preventing thermal degradation of (2-Ethylpiperidin-1-yl)(oxo)acetic acid during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Molecular Building Blocks. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of (2-Ethylpiperidin-1-yl)(oxo)acetic acid .

This compound features an α-ketoamide-like structural motif—specifically, an oxamic acid derivative where an oxoacetic acid moiety is bound to a 2-ethylpiperidine ring. While highly valuable in medicinal chemistry for its ability to establish targeted hydrogen bonds and modulate conformational rigidity[1], this same motif makes the compound exceptionally susceptible to thermal degradation and hydrolysis during storage.

Below is our authoritative troubleshooting guide, structured to provide you with the mechanistic causality behind its instability and the self-validating protocols required to preserve your analytical-grade batches.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my batch of (2-Ethylpiperidin-1-yl)(oxo)acetic acid degrade so rapidly at room temperature? A1: The instability is a direct consequence of the molecule's α-dicarbonyl system. In α-ketoamides, the lack of conjugation between the two carbonyl groups and a shortened C–N bond create a highly reactive, electron-withdrawing environment[1]. When exposed to thermal stress, the compound undergoes decarboxylation —the primary degradation pathway for α-keto acids—resulting in the irreversible loss of the carboxyl group as carbon dioxide (CO₂)[2]. For this specific compound, decarboxylation yields 1-formyl-2-ethylpiperidine. Furthermore, the α-carbonyl group exerts a strong catalytic effect on the hydrolysis of the neighboring amide bond[3]. If ambient moisture is present, heat will rapidly catalyze the cleavage of the molecule into 2-ethylpiperidine and oxalic acid.

Q2: I need to store this compound for a multi-month drug discovery campaign. What are the exact parameters I should follow? A2: To arrest the kinetic energy required to reach the decarboxylation transition state, the compound must be kept in a kinetically frozen, anhydrous environment. Storing the compound in a solution for extended periods is strongly discouraged, as aqueous environments allow the keto-carbonyl to form a gem-diol hydrate, which destabilizes the molecule depending on the pH[4].

Table 1: Quantitative Storage Parameters & Causality

ParameterRecommended ConditionMechanistic Causality
Temperature -20°C to -80°CLowers thermal energy below the activation barrier for spontaneous decarboxylation[2].
Physical State Lyophilized PowderRemoves water, eliminating the nucleophile required for amide hydrolysis and gem-diol formation[4].
Atmosphere Argon (Ar) PurgedDisplaces atmospheric oxygen and moisture, preventing oxidative side-chain degradation[2].
pH (If in solution) Acidic (pH 3.0 - 5.0)Neutral or alkaline pH promotes aldol-like condensation and accelerates amide bond cleavage[2].
Container Amber Glass, PTFE-sealedProtects against photo-induced radical generation and prevents moisture ingress.

Q3: How can I analytically distinguish between storage degradation and residual impurities from my initial chemical synthesis? A3: You must implement Ultrahigh-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS). By generating compound-specific, time-dependent degradation curves, you can accurately track the kinetics of the breakdown[5]. Troubleshooting Tip: Look for a mass shift of -44 Da . If you detect a growing peak corresponding to the exact mass of 1-formyl-2-ethylpiperidine, your storage conditions are failing to prevent thermal decarboxylation. If you see an increase in 2-ethylpiperidine, your storage vials have been compromised by moisture.

Mechanistic Visualization

Degradation cluster_0 Thermal Stress Pathway cluster_1 Moisture + Heat Pathway A (2-Ethylpiperidin-1-yl) (oxo)acetic acid B Decarboxylation (-CO2) A->B > 4°C D Amide Hydrolysis (+H2O) A->D Aqueous C 1-Formyl-2-ethylpiperidine (Formamide Derivative) B->C E 2-Ethylpiperidine + Oxalic Acid D->E

Mechanistic pathways of thermal degradation and hydrolysis for the α-ketoamide derivative.

Self-Validating Protocol: Aliquoting & Lyophilization Workflow

Repeated freeze-thaw cycles and condensation from opening cold vials are the leading causes of batch ruin[2]. To ensure absolute scientific integrity, use the following self-validating standard operating procedure (SOP) to prepare single-use aliquots.

Phase 1: Preparation & Baseline Validation

  • Dissolution: Dissolve the bulk (2-Ethylpiperidin-1-yl)(oxo)acetic acid in LC-MS grade water (or a highly volatile, inert solvent mixture if solubility is low) at 4°C. Causality: Keeping the solution chilled slows down the gem-diol hydrate equilibrium and prevents immediate hydrolysis.

  • Baseline QC (The Validation Loop): Immediately extract a 10 µL sample and run it via UHPLC-HRMS. Causality: This establishes your t=0 purity baseline, proving that the dissolution step itself did not induce degradation.

Phase 2: Processing 3. Aliquoting: Dispense the solution into single-use amber glass vials. Causality: Single-use aliquots completely eliminate the thermal cycling and moisture exposure associated with repeatedly opening a master stock vial. 4. Lyophilization: Flash-freeze the vials at -80°C, then apply a high vacuum to sublimate the solvent. Causality: Lyophilization removes water without applying heat, stripping away the nucleophile necessary for hydrolytic degradation[2].

Phase 3: Preservation 5. Argon Purge: Backfill the lyophilization chamber (or individual vials) with heavy inert Argon gas. Causality: Argon is heavier than air and effectively blankets the dry powder, displacing any residual oxygen and ambient humidity. 6. Sealing & Storage: Cap tightly with PTFE-lined septa and transfer immediately to a desiccated -20°C freezer. 7. Post-Process QC: Randomly select one sealed vial, reconstitute it, and run a second UHPLC-HRMS analysis. Compare this to your t=0 baseline. If the purity matches, your storage system is validated and secure.

StorageWorkflow N1 1. Baseline QC (UHPLC-HRMS) N2 2. Dissolution (Chilled Solvent) N1->N2 N3 3. Aliquoting (Single-Use) N2->N3 N4 4. Lyophilization (Sublimate H2O) N3->N4 N5 5. Argon Purge (Inert Blanket) N4->N5 N6 6. -20°C Storage (Desiccated) N5->N6

Step-by-step self-validating workflow for the preparation and long-term storage of the compound.

References

  • ChemicalBook. Glyoxylic Acid. Retrieved from 6

  • Neu, V., et al. (2013). Investigation of reaction mechanisms of drug degradation in the solid state: a kinetic study implementing ultrahigh-performance liquid chromatography and high-resolution mass spectrometry. Analytical Chemistry. Retrieved from 5

  • ResearchGate (2020). Studies on the synthesis and stability of α-ketoacyl peptides. Retrieved from 3

  • BenchChem. How to prevent degradation of alpha-ketovaleric acid during storage. Retrieved from 2

  • National Institutes of Health (PMC). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Retrieved from 4

  • ACS Publications (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry. Retrieved from 1

Sources

troubleshooting HPLC baseline noise for (2-Ethylpiperidin-1-yl)(oxo)acetic acid analysis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Analysis of (2-Ethylpiperidin-1-yl)(oxo)acetic acid

This guide provides in-depth troubleshooting strategies for resolving HPLC baseline noise issues encountered during the analysis of (2-Ethylpiperidin-1-yl)(oxo)acetic acid. As a small, polar, and acidic analyte, its analysis presents unique challenges that require a systematic and well-understood approach to chromatography. This document is structured to help you quickly diagnose problems and implement robust solutions, ensuring the integrity and reproducibility of your data.

Section 1: FAQ - Quick Diagnosis of Common Baseline Problems

This section addresses the most frequently observed baseline anomalies. Use this as your first step to quickly identify the potential source of your issue.

Q1: My baseline shows perfectly regular, repeating spikes or waves (a pulsating pattern). What is the most likely cause?

A: This type of highly regular, periodic noise is almost always linked to the pump or components in the high-pressure flow path.[1] The pump's reciprocating action creates a pressure ripple, and any issue that is sensitive to this pressure change will manifest as a periodic signal.

  • Probable Causes:

    • Air Bubbles: An air bubble trapped in the pump head, check valves, or pulse damper is a primary suspect.[1]

    • Faulty Check Valves: A dirty, sticking, or failing check valve will cause inconsistent flow and pressure, leading to pulsations.[2][3]

    • Pump Seal Failure: Leaking pump seals can draw in air or cause pressure fluctuations.

    • Inadequate Mobile Phase Degassing: Dissolved gas can come out of solution in the low-pressure phase of the pump cycle, creating bubbles.[2][4]

Q2: My baseline is not noisy, but it's steadily drifting in one direction (up or down) throughout the run. What should I investigate?

A: Baseline drift is a low-frequency issue often related to gradual changes in the system or mobile phase over time.[5]

  • Probable Causes:

    • Temperature Fluctuations: The most common cause is a lack of thermal equilibrium.[6] Changes in ambient lab temperature (e.g., from air conditioning cycles) can affect the column and detector differently, causing drift.[7][8]

    • Mobile Phase Issues:

      • Compositional Change: Volatilization of a solvent component in a pre-mixed mobile phase will change its composition and UV absorbance over time.

      • Contamination: Using low-quality solvents or contaminated additives (especially those with high UV absorbance) can lead to drift, particularly in gradient elution.[7]

    • Insufficient Column Equilibration: The column requires adequate time to equilibrate with the mobile phase.[4][6] If you start a run too soon after changing solvents, the baseline will drift as the stationary phase slowly adjusts.

Q3: The baseline looks "fuzzy" or "hairy" with random, high-frequency, and irregular noise. Where should I start looking?

A: This type of random noise often points to the detector, contamination, or issues with the mobile phase itself.[1]

  • Probable Causes:

    • Detector Issues:

      • Failing Lamp: An aging UV detector lamp can have an unstable output, creating noise.[9][10]

      • Dirty Flow Cell: Contamination or air bubbles on the flow cell windows can scatter light and increase noise.[6][11]

    • Mobile Phase Contamination: Using low-purity solvents, water, or additives can introduce impurities that create a noisy signal.[2][4] Always use HPLC-grade materials.

    • Poor Mixing: Inadequate mixing of mobile phase components (especially when one has a strong UV absorber) can cause fluctuations in absorbance as the poorly mixed solvent passes through the detector.[6]

Q4: I am seeing unexpected peaks, often broad and inconsistent, in my blank runs. What are these "ghost peaks"?

A: Ghost peaks are signals from compounds that were not injected with the current sample. They indicate contamination somewhere in the system.

  • Probable Causes:

    • Column Contamination: Strongly retained compounds from previous injections can slowly elute in later runs, especially during a gradient, appearing as broad peaks.[11]

    • Injector/Autosampler Contamination: Carryover from a previous, more concentrated sample is a common source. Ensure your needle wash protocol is effective.

    • Mobile Phase Contamination: Impurities in the solvents or buffer salts can accumulate on the column and elute as peaks.[2] Microbial growth in unpreserved aqueous mobile phases is also a possible cause.[12]

Section 2: A Systematic Troubleshooting Workflow

When the quick diagnosis is not sufficient, a systematic approach is necessary to isolate the source of the baseline noise without unnecessary downtime. The fundamental principle is to simplify the system to its core components and test each part individually.

Core Principle: Signal-to-Noise Ratio (S/N)

Before troubleshooting, you must have an objective measure of your baseline quality. The Signal-to-Noise Ratio (S/N) is the critical parameter for this. It compares the height of your analyte peak to the level of the baseline noise.[13] Regulatory guidelines often require a minimum S/N of 3:1 for the Limit of Detection (LOD) and 10:1 for the Limit of Quantitation (LOQ).[14] Establish a baseline S/N value when your system is performing well to use as a benchmark.[9][14]

Troubleshooting Logic Diagram

The following diagram outlines the logical progression for isolating the source of baseline noise.

Caption: A logical workflow for systematic HPLC baseline noise troubleshooting.

Section 3: Module-Specific Troubleshooting Guides

The Mobile Phase: Your First Line of Defense

For a polar analyte like (2-Ethylpiperidin-1-yl)(oxo)acetic acid, mobile phase preparation is critical. The analysis likely involves a high-aqueous mobile phase, possibly with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to ensure the analyte is in a single, non-ionized form for good peak shape.

Q: What are the best practices for preparing a mobile phase for this analysis?

A: Consistency and purity are paramount.

  • Use High-Purity Reagents: Always use HPLC-grade or LC-MS grade solvents and water.[2][15] Use fresh, high-purity additives (e.g., formic acid, ammonium acetate).

  • Gravimetric vs. Volumetric: For highest reproducibility, prepare mobile phases by weight rather than volume, as temperature affects solvent density.[15] If using volume, measure each component separately before mixing to avoid volume contraction/expansion errors.[15][16]

  • Filter Your Mobile Phase: Filter all aqueous buffers and mobile phases through a 0.45 µm or 0.22 µm membrane filter to remove particulates that can cause noise and clog your system.[16][17]

  • Prepare Fresh: Aqueous mobile phases, especially those near neutral pH, are prone to microbial growth. Prepare them fresh daily or every few days.[12]

  • Degas Thoroughly: Dissolved gas is a major source of noise.[18] Modern HPLCs have built-in online degassers, which are very effective.[19][20] However, if you are mixing solvents online, especially buffer and organic, outgassing can still occur where they meet.[21] Helium sparging is another effective method.[19][21]

Q: My baseline drifts significantly when using a TFA-containing mobile phase. How can I minimize this?

A: TFA is a strong UV absorber and can be a source of baseline issues.

  • Use High-Purity, Fresh TFA: TFA can degrade over time, increasing its UV absorbance and causing baseline drift.[7] Use a fresh ampoule or bottle of sequencing-grade TFA.

  • Optimize Wavelength: Select a detection wavelength where TFA absorbance is minimal, such as >220 nm if your analyte allows. A wavelength of 214 nm is often a good compromise.[7]

  • Sufficient Equilibration: Allow ample time for the column and system to fully equilibrate with the TFA mobile phase.

The Pump and Degasser: The Heart of the System

Q: How can I confirm my online degasser is working correctly?

A: A failing degasser will lead to bubble formation, causing pressure fluctuations and baseline spikes.[2][4] Most modern degassers have a status light or diagnostic test. Check your instrument manual for specifics. If you suspect a degasser issue, you can try offline degassing (helium sparging or vacuum filtration) of your mobile phase as a temporary diagnostic step. If the noise disappears, your degasser likely needs service.[19]

Q: I suspect a leak in the pump head. How do I check for it?

A: A leak in the pump head can introduce air and cause pressure instability.

  • Remove the pump head covers.

  • With the pump running at a moderate pressure (e.g., 100 bar), use a flashlight and a lint-free wipe to carefully inspect around the pump seals and check valves for any signs of moisture.

  • A common location for leaks is the connection between the tubing and the check valve.

The Column: The Center of the Separation

Q: How do I definitively rule out the column as the source of noise?

A: The most effective way is to temporarily remove it from the flow path.

  • Procedure: Stop the pump. Disconnect the column from the injector and the detector. Connect the injector outlet tubing directly to the detector inlet tubing using a zero-dead-volume union. Run the pump at your method's flow rate. If the baseline noise disappears, the column is the source of the problem.[2] If the noise remains, the issue is with the pump, mobile phase, or detector.[2]

Q: My column is causing noise. What are the next steps?

A: Column-related noise is typically due to contamination or degradation.

  • Contamination: Impurities from samples can build up on the column head.[11] Follow the manufacturer's instructions to flush the column with a series of strong solvents. For a reversed-phase column, this might involve washing with water, then isopropanol or acetonitrile, and then re-equilibrating with your mobile phase.

  • Phase Dewetting (Collapse): When using highly aqueous mobile phases (<5% organic) with traditional C18 columns, the stationary phase can "collapse," leading to retention time shifts and noise.[9][22] If your method requires 100% aqueous conditions, ensure you are using an "aqueous-stable" (AQ) or polar-embedded column designed for this purpose.[23]

The Detector: The Eyes of the System

Q: How can I tell if my UV lamp is failing?

A: An aging lamp will produce less light energy and its output can become unstable, resulting in high-frequency, random baseline noise.[9][10] Most HPLC software has a diagnostic tool to check the lamp intensity or energy. A low or fluctuating energy level indicates the lamp is near the end of its life and should be replaced.

Q: What is the proper way to clean a detector flow cell?

A: A dirty flow cell can cause both noise and drift.[6][11]

  • Disconnect the column from the detector to avoid flushing contaminants onto it.

  • Flush the flow cell sequentially with filtered water, then methanol or isopropanol.

  • For stubborn contamination, flushing with a dilute acid like 1N nitric acid can be effective (NEVER use hydrochloric acid, which can corrode stainless steel).[4] Always consult your detector's manual for compatible cleaning solvents.

Section 4: Key Protocols and Data

Protocol 1: Mobile Phase Preparation for (2-Ethylpiperidin-1-yl)(oxo)acetic acid Analysis

This protocol is designed to create a stable, clean mobile phase for the analysis of polar acidic compounds.

  • Solvent Selection: Use only HPLC or LC-MS grade acetonitrile, methanol, and water. Use a new bottle of water if it has been open for more than a week.

  • Buffer Preparation (if needed): To prepare a 1L, 20mM ammonium formate buffer (pH ~3.5), weigh out the required amount of ammonium formate. Separately, add ~950 mL of HPLC-grade water to a clean glass container. Add the ammonium formate and dissolve completely. Use high-purity formic acid to adjust the pH to the target value. Add water to the final volume of 1L.

  • Filtration: Vacuum-filter the aqueous buffer through a 0.22 µm nylon or other compatible membrane filter.[16] This removes particulates and provides some degassing.

  • Final Mixing: If preparing the mobile phase offline, measure the filtered aqueous component and the organic solvent separately using graduated cylinders or by weight. Combine them in the final solvent reservoir and mix thoroughly.

  • Degassing: Place the prepared mobile phase bottle on the HPLC and allow the online degasser to run for at least 15-20 minutes before starting the pump.

Table 1: Summary of Baseline Noise Characteristics and Probable Causes
Noise CharacteristicDescriptionHigh-Probability CausesLow-Probability Causes
Periodic (Regular) Noise Symmetrical, repeating spikes or waves at a constant frequency.Pump check valves, pump seals, air bubbles in pump, faulty pulse damper.[1][2][3]Inadequate mobile phase mixing in a low-pressure gradient system.
Random (Irregular) Noise High-frequency, "fuzzy" or "hairy" baseline with no discernible pattern.Failing detector lamp, dirty detector flow cell, contaminated mobile phase.[9][10][11]Electrical interference from nearby equipment.
Baseline Drift A slow, steady, and continuous rise or fall of the baseline signal.Temperature fluctuations, insufficient column equilibration, mobile phase degradation (e.g., TFA).[6][7][8]Column bleed, system leak (slow).
Spikes (Erratic) Sharp, narrow, and random peaks appearing on the baseline.Air bubbles passing through the detector, electrical noise/static discharge.Particulate matter flaking off from system components.
Ghost Peaks Unidentified peaks appearing in blank or sample runs, often broad.Column contamination, injector carryover, contaminated mobile phase.[11]Sample degradation in the autosampler.

References

  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • Overbrook Support. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. [Link]

  • Agilent Technologies. Eliminating Baseline Problems. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues. [Link]

  • Reddit. (2023, March 4). 5 Major causes of noise in chromatograms during HPLC analysis?. [Link]

  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

  • ResearchGate. (2014, September 4). Common Causes of Baseline Noise in HPLC & UHPLC Systems. [Link]

  • Chromatography Today. What is Mobile Phase Degassing?. [Link]

  • Phenomenex. (2022, November 2). Mobile Phase Prep: Key Tips & Tricks. [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Noisy Baseline. [Link]

  • LCGC. (2019, February 13). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. [Link]

  • Shimadzu. (2025, April 15). Shimadzu Baseline Disturbance. [Link]

  • Labtech. Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • Chrom Tech, Inc. (2025, October 15). Offline vs. Online Degassing of HPLC Solvents. [Link]

  • Manufacturing Chemist. (2020, March 4). Rethinking HPLC degassing with novel flat film technology. [Link]

  • Phenomenex. (2025, October 31). Degassing Techniques in HPLC: Inline vs Offline. [Link]

  • Lab Bulletin. HPLC-Tip: Degassing of the mobile phase. [Link]

  • BASi. Troubleshooting. [Link]

  • Waters. What are some tips for making up my mobile phase?. [Link]

  • Nacalai Tesque, Inc. 1. Preparation of Mobile Phase for HPLC. [Link]

  • Welch Materials. (2025, July 23). Uncovering Overlooked Factors Behind Abnormal Baselines. [Link]

  • YouTube. (2022, October 26). HPLC Troubleshooting: What is causing baseline noise?. [Link]

  • LCGC. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?. [Link]

  • Agilent. Evaluating System Suitability - CE, GC, LC and A/D ChemStation. [Link]

  • Assay Analytica. System Suitability Test in HPLC – Key Parameters Explained. [Link]

  • Separation Science. (2024, December 4). USP Signal-to-Noise Ratios: Standards and Challenges in Chromatography. [Link]

  • Agilent Technologies. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases. [Link]

  • Element Lab Solutions. (2019, February 4). HPLC Diagnostic Skills Vol I – Noisy Baselines. [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • ResearchGate. (2026, January 5). HPLC Separation of Different Groups of Small Polar Compounds on a Novel Amide-Embedded Stationary Phase. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

Sources

handling the hygroscopic nature of (2-Ethylpiperidin-1-yl)(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Handling (2-Ethylpiperidin-1-yl)(oxo)acetic acid (Formula: C9H15NO3) presents unique challenges in pharmaceutical synthesis. As a highly functionalized alpha-keto amide, its dense array of hydrogen-bond acceptors and donors renders it severely hygroscopic.

This guide provides drug development professionals with mechanistic insights, diagnostic workflows, and self-validating protocols to mitigate moisture-induced degradation and experimental variability.

Diagnostic Workflow: Moisture Management

G Start Start: Handling (2-Ethylpiperidin-1-yl)(oxo)acetic acid CheckMoisture Check Moisture Content (Karl Fischer Titration) Start->CheckMoisture MoistureLevel Is Water Content > 0.5% w/w? CheckMoisture->MoistureLevel DrySample Dry Sample (Vacuum Desiccator) MoistureLevel->DrySample Yes (>0.5%) GloveBox Transfer to Glove Box (Ar or N2 Atmosphere) MoistureLevel->GloveBox No (<0.5%) DrySample->CheckMoisture Re-test Weighing Weighing & Aliquoting (Use sealed vials) GloveBox->Weighing Reaction Proceed to Reaction (Anhydrous Conditions) Weighing->Reaction

Workflow for diagnosing and managing moisture in (2-Ethylpiperidin-1-yl)(oxo)acetic acid.

Section 1: Mechanistic FAQs

Q1: What drives the severe hygroscopicity of this specific compound? A1: The molecular architecture of (2-Ethylpiperidin-1-yl)(oxo)acetic acid features an alpha-keto acid moiety adjacent to a tertiary piperidine amide. This creates a highly polarized surface area. Atmospheric water vapor is rapidly taken up and retained through non-covalent interactions, specifically strong hydrogen bonding networks between the water molecules, the carboxylic acid proton, and the carbonyl oxygens, a phenomenon well-documented in 1[1].

Q2: How does absorbed moisture compromise downstream amide coupling reactions? A2: Causality: In standard peptide or amide coupling workflows (e.g., using HATU, EDC, or DCC), the carboxylic acid group of (2-Ethylpiperidin-1-yl)(oxo)acetic acid must first be converted into a highly reactive O-acylisourea or active ester intermediate. If atmospheric water is present in the crystal lattice, it acts as a competing nucleophile. The water rapidly attacks the active ester, hydrolyzing it back to the starting carboxylic acid. This not only consumes the expensive coupling reagent but also drastically reduces the final reaction yield.

Q3: Why is Coulometric Karl Fischer (CKF) titration mandated over standard Loss on Drying (LOD) for this compound? A3: LOD is a non-specific gravimetric method that measures all volatile matter. Heating an alpha-keto acid can induce thermal decarboxylation or degradation, leading to false-positive moisture readings. Conversely, the Karl Fischer method determines only water because of the selective and stoichiometric reaction between the water in the sample and the iodine in the reagent 2[2]. CKF is highly accurate for evaluating the hygroscopic tendencies of organic compounds down to the parts-per-million (ppm) range3[3].

Section 2: Troubleshooting Guide

Issue 1: The Karl Fischer titration never reaches an endpoint (infinite drift).

  • Cause: The alpha-keto group in (2-Ethylpiperidin-1-yl)(oxo)acetic acid is reacting with the methanol in standard KF reagents to form a ketal. This side reaction releases water as a byproduct, creating an infinite loop of water generation.

  • Solution: Switch to ketone-specific, methanol-free KF reagents. Alternatively, utilize a gas phase extraction (Karl Fischer oven method) where the sample is heated in an oven and the evaporated water is carried into the methanolic solution via an inert gas stream 4[4].

Issue 2: Inconsistent weighing results or "sticky" physical appearance.

  • Cause: Rapid moisture absorption from ambient air during the weighing process.

  • Solution: Never weigh this compound on an open benchtop. Pre-tare sealed vials and perform all transfers inside a glove box under an argon or nitrogen atmosphere.

Section 3: Quantitative Impact of Moisture

The following table illustrates the proxy stoichiometric impact of atmospheric exposure on highly hygroscopic alpha-keto amides, demonstrating why strict environmental controls are necessary.

Relative Humidity (RH) ExposureExposure TimeEstimated Water Uptake (% w/w)Impact on Amide Coupling Yield (%)Physical State
< 10% (Glove Box)24 hours< 0.1%> 95%Free-flowing powder
40% (Ambient Lab)1 hour2.5%78%Slight clumping
60% (Humid Lab)1 hour6.0%45%Sticky solid
80% (High Humidity)1 hour> 12.0%< 10%Deliquescent paste

Section 4: Self-Validating Experimental Protocols

Protocol A: Moisture Determination via Coulometric Karl Fischer (CKF) Titration

Note: Use ketone-specific reagents to prevent ketalization side-reactions.

Step 1: System Conditioning

  • Action: Fill the titration cell with ketone-specific KF solvent. Start the pre-titration sequence to neutralize ambient moisture in the cell.

  • Causality: The cell must be completely anhydrous before sample introduction; otherwise, baseline water will artificially inflate the sample's moisture reading.

  • Validation Checkpoint: Do not proceed until the instrument drift stabilizes below 10 µ g/min .

Step 2: Sample Introduction

  • Action: Inside a glove box, dissolve 50 mg of (2-Ethylpiperidin-1-yl)(oxo)acetic acid in anhydrous, methanol-free solvent. Draw the solution into a gas-tight syringe. Weigh the full syringe. Inject the sample through the KF cell septum, then re-weigh the empty syringe.

  • Causality: Weighing by difference ensures the exact mass of the injected sample is known without exposing the solid to ambient air.

  • Validation Checkpoint: The mass difference of the syringe before and after injection must exactly match the inputted sample mass in the titrator software.

Step 3: Titration and Endpoint Detection

  • Action: Initiate the titration. The instrument will generate iodine electrochemically until all water is consumed.

  • Causality: Iodine reacts stoichiometrically (1:1) with water. Once water is depleted, excess iodine causes a voltage drop, signaling the endpoint.

  • Validation Checkpoint: Perform a triplicate run. The protocol is validated only if the Relative Standard Deviation (RSD) between the three runs is < 2% .

Protocol B: Rigorous Drying and Inert Handling Workflow

Step 1: Vacuum Desiccation

  • Action: Place the open vial of (2-Ethylpiperidin-1-yl)(oxo)acetic acid in a vacuum desiccator containing fresh phosphorus pentoxide (P2O5). Apply a high vacuum (< 1 mbar) at room temperature.

  • Causality: Lowering the vapor pressure drives water out of the crystal lattice. Room temperature is maintained to prevent thermal decarboxylation of the alpha-keto acid.

  • Validation Checkpoint: Weigh the sample every 12 hours. Drying is complete only when the mass changes by < 0.05% between successive weighings (constant mass).

Step 2: Glove Box Transfer

  • Action: Backfill the desiccator with dry Argon and immediately transfer the sealed vial into the antechamber of a glove box.

  • Causality: Argon is heavier than air and provides a superior blanket against moisture re-absorption during the brief transfer window.

  • Validation Checkpoint: The glove box environmental sensors must read < 1 ppm O₂ and < 1 ppm H₂O before the inner antechamber door is opened.

Section 5: References

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: National Institutes of Health (NIH) / PMC URL:

  • Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy Source: National Institute of Standards and Technology (NIST) URL:

  • Karl Fischer Titration Tips: Water Content Measurement Source: Sigma-Aldrich URL:

  • Moisture Content by Karl Fischer Titration Source: Akron Rubber Development Laboratory (ARDL) URL:

Sources

resolving NMR peak overlap in (2-Ethylpiperidin-1-yl)(oxo)acetic acid spectra

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: (2-Ethylpiperidin-1-yl)(oxo)acetic acid Prepared by: Senior Application Scientist

Welcome to the Technical Support Center. Analyzing the NMR spectra of piperidine amides like (2-Ethylpiperidin-1-yl)(oxo)acetic acid often presents severe analytical challenges due to peak doubling and aliphatic crowding. This guide is designed for researchers and drug development professionals to systematically diagnose and resolve these spectral overlaps using field-proven, self-validating methodologies.

Part 1: Diagnostic FAQs — Understanding Your Spectra

Q: Why does my highly pure sample show duplicate sets of peaks with unequal integrations (e.g., a 60:40 ratio)? A: This is a classic manifestation of amide rotamers . In (2-Ethylpiperidin-1-yl)(oxo)acetic acid, the lone pair on the piperidine nitrogen delocalizes into the adjacent oxoacetic acid carbonyl, giving the C–N bond partial double-bond character. This restricts rotation, creating a high kinetic energy barrier[1]. Because the piperidine ring is asymmetric (due to the 2-ethyl group), the two resulting rotamers (cis and trans) are diastereomeric. They possess different ground-state energies and exist in an unequal equilibrium. Consequently, the NMR spectrometer detects two distinct chemical environments for every proton.

Q: Why is the aliphatic region (1.0 – 3.5 ppm) completely unreadable, even if I account for rotamers? A: This crowding is caused by a combination of diastereotopic protons and homonuclear scalar coupling ( JHH​ ). The piperidine ring contains complex spin systems (axial-axial, axial-equatorial, and equatorial-equatorial couplings). When these multiplets overlap within the narrow 1H chemical shift range, they create an unresolved "hump." Standard 1D 1 H NMR cannot separate these signals because the J -coupling bandwidth exceeds the chemical shift differences between adjacent protons.

Part 2: Troubleshooting Workflow

When faced with an intractable spectrum for this molecule, follow the logical progression below to isolate the root cause and apply the correct spectroscopic solution.

NMR_Resolution Start Severe Peak Overlap in 1H NMR Spectrum Decision Identify Primary Cause Start->Decision Rotamers Amide Rotamers (Peak Doubling) Decision->Rotamers Unequal duplicate sets Multiplets J-Coupling / Crowding (Aliphatic Overlap) Decision->Multiplets Complex splitting VT VT-NMR (>80°C) Coalesce Exchange Rotamers->VT PureShift Pure Shift NMR Collapse to Singlets Multiplets->PureShift HSQC 2D HSQC/COSY Disperse in 13C/1H Multiplets->HSQC Solvent Solvent Switch (ASIS effect) Multiplets->Solvent

Caption: Workflow for resolving NMR peak overlap via VT-NMR, 2D, and Pure Shift techniques.

Part 3: Step-by-Step Methodologies & Protocols

The following protocols are designed as self-validating systems. If the expected mechanistic outcome (e.g., coalescence) does not occur, the initial structural assumption must be re-evaluated.

Protocol A: Variable Temperature (VT) NMR for Rotamer Coalescence

Causality: Heating the sample provides thermal energy ( kT ) that exceeds the activation energy barrier ( ΔG‡ ) for C–N bond rotation. As the exchange rate ( k ) becomes significantly faster than the difference in resonance frequencies ( Δν ), the NMR records a time-averaged environment, collapsing the duplicate peaks into a single set.

  • Solvent Selection: Dissolve 5 mg of the compound in 0.6 mL of DMSO- d6​ . (Do not use CDCl 3​ , as its boiling point is too low to reach coalescence).

  • Baseline Acquisition: Acquire a standard 1D 1 H NMR at 298 K to establish the pre-coalescence rotamer ratio.

  • Incremental Heating: Increase the probe temperature in 10 K increments (e.g., 310 K, 320 K, 330 K, up to 370 K). Allow 5 minutes of thermal equilibration at each step before tuning, matching, and shimming.

  • Validation: Observe the line broadening and subsequent sharpening of the peaks. If the duplicate peaks merge into sharp singlets/multiplets at high temperatures, you have definitively validated that the doubling is due to rotamers, not chemical impurities[2].

Protocol B: Pure Shift 1 H NMR (Zangger-Sterk Method)

Causality: Even after rotamer coalescence, the 14 aliphatic protons of the 2-ethylpiperidine ring will overlap. Pure Shift NMR utilizes slice-selective excitation and weak pulsed field gradients to achieve broadband homonuclear decoupling. This suppresses JHH​ scalar couplings, collapsing complex multiplets into sharp singlets and artificially increasing resolution by an order of magnitude[3].

  • Preparation: Ensure the sample is highly concentrated (~15-20 mg) as Pure Shift experiments suffer from lower intrinsic sensitivity.

  • Parameter Setup: Load a Zangger-Sterk (ZS) or PSYCHE pulse sequence. Set the sweep width (SW1) for the chunks to roughly 60 Hz (0.1 ppm on a 600 MHz instrument) to prevent phasing artifacts.

  • Acquisition: Run the pseudo-2D experiment. The spectrometer will acquire short chunks of the FID and stitch them together.

  • Processing: Fourier transform the reconstructed 1D FID. You will observe a spectrum resembling a 1 3 C spectrum, where each proton is represented by a single, decoupled peak, entirely eliminating multiplet overlap[4].

Protocol C: 2D HSQC for Structural Connectivity

Causality: When 1 H signals overlap completely, transferring magnetization to the directly attached 1 3 C nuclei disperses the signals across a much wider chemical shift range (~220 ppm for carbon vs. 12 ppm for proton)[5].

  • Setup: Load a standard multiplicity-edited HSQC sequence (e.g., hsqcedetgpsisp2.3 on Bruker).

  • Optimization: Set the F1 ( 1 3 C) spectral width to 0–160 ppm and F2 ( 1 H) to 0–10 ppm.

  • Validation: In the resulting 2D map, CH 2​ groups (like those in the piperidine ring) will phase oppositely to CH and CH 3​ groups (the 2-position proton and the ethyl terminus). Overlapping proton signals will appear as distinct cross-peaks separated vertically by their carbon chemical shifts.

Part 4: Quantitative Data Presentation

Use the following matrix to select the appropriate technique based on your specific overlap issue, available material, and time constraints.

TechniquePrimary Target IssueResolution MechanismMin. Sample Req.Est. Time Investment
Standard 1D 1 H Baseline purityN/A~1–5 mg< 5 mins
VT-NMR (>80°C) Rotamer peak doublingThermal coalescence of exchangeable states~1–5 mg45–60 mins (includes equilibration)
2D HSQC Chemical shift overlapHeteronuclear dispersion across 1 3 C domain~5–10 mg1–2 hours
Pure Shift 1 H J -coupling multiplet overlapBroadband homonuclear decoupling~15–20 mg2–4 hours
Solvent Switch (C 6​ D 6​ ) Incidental signal overlapAromatic Solvent-Induced Shift (ASIS)~1–5 mg< 5 mins

References

  • The Amide Rotational Barriers in Picolinamide and Nicotinamide: NMR and ab Initio Studies. Journal of the American Chemical Society - ACS Publications.[Link]

  • Amide rotamers of N-acetyl-1,3-dimethyltetrahydroisoquinolines: Synthesis, variable temperature NMR spectroscopy and molecular modelling. ResearchGate.[Link]

  • Pure Shift NMR. University of Wyoming NMR Facility.[Link]

  • Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis. National Institutes of Health (PMC).[Link]

Validation & Comparative

chiral resolution and stereochemical analysis of (2-Ethylpiperidin-1-yl)(oxo)acetic acid enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Chiral Resolution and Stereochemical Analysis of (2-Ethylpiperidin-1-yl)(oxo)acetic Acid Enantiomers

For researchers, scientists, and drug development professionals, the stereochemical integrity of a chiral molecule is paramount. Enantiomers, while chemically identical in an achiral environment, often exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of methodologies for the chiral resolution and subsequent stereochemical analysis of (2-Ethylpiperidin-1-yl)(oxo)acetic acid, a chiral building block whose enantiopurity is critical for the synthesis of targeted active pharmaceutical ingredients (APIs).

This document moves beyond simple protocols to explain the causality behind experimental choices, offering a self-validating framework for robust and reproducible results.

The first critical challenge is the separation of the racemic mixture of (2-Ethylpiperidin-1-yl)(oxo)acetic acid. The choice of method depends on scale, cost, and the availability of downstream processing capabilities. The most established and scalable method for a molecule with both acidic (carboxylic acid) and basic (tertiary amide derived from a secondary amine) functionalities is diastereomeric salt formation.

Method Comparison: Diastereomeric Salt Crystallization vs. Kinetic Resolution

FeatureDiastereomeric Salt CrystallizationEnzymatic Kinetic Resolution
Principle Forms diastereomeric salts with differing solubilities using a chiral resolving agent, allowing separation by fractional crystallization.[1][2]An enzyme selectively catalyzes a reaction on one enantiomer, allowing separation of the unreacted enantiomer from the product.[3][4]
Theoretical Yield Up to 100% if the unwanted enantiomer can be racemized and recycled.[5] 50% for a single resolution step.Maximum 50% for the unreacted starting material and 50% for the product.[3]
Scalability High; it is a primary technique for large-scale industrial separations.[1][6]Generally lower; can be complex and costly to scale up enzyme production and reactions.
Substrate Scope Broad; highly effective for acids and amines that form stable salts.[1]Substrate-specific; requires finding an enzyme that is highly selective for the target molecule.
Cost-Effectiveness High, especially if the resolving agent is inexpensive or easily recyclable.[1]Can be high due to the cost of the enzyme and co-factors.

For (2-Ethylpiperidin-1-yl)(oxo)acetic acid, diastereomeric salt formation is the superior industrial choice due to its scalability and proven track record with similar chiral acids and amines.

Workflow for Selecting a Chiral Resolution Strategy

G cluster_input Input cluster_decision Decision Point cluster_paths Resolution Pathways cluster_outcome Outcome racemate Racemic (2-Ethylpiperidin-1-yl)(oxo)acetic acid decision Evaluate Project Needs: Scale, Cost, Timeline racemate->decision diastereomer Diastereomeric Salt Crystallization decision->diastereomer Large Scale kinetic Kinetic Resolution (e.g., Enzymatic) decision->kinetic Niche / Specific large_scale Large-Scale / Industrial (Recommended) diastereomer->large_scale small_scale Small-Scale / Research (Alternative) kinetic->small_scale separated Separated Enantiomers large_scale->separated small_scale->separated G cluster_input Input cluster_analysis Analytical Methods cluster_outcome Results enantiomer Enantiomerically Enriched Sample hplc Chiral HPLC Analysis enantiomer->hplc vcd Vibrational Circular Dichroism (VCD) enantiomer->vcd ord Optical Rotatory Dispersion (ORD) enantiomer->ord ee Quantitative Enantiomeric Excess (e.e.) hplc->ee config Definitive Absolute Configuration (R/S) vcd->config rotation Sign of Optical Rotation (+ or -) ord->rotation final Fully Characterized Enantiomer ee->final config->final rotation->final

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of (2-Ethylpiperidin-1-yl)(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment and Waste Characterization

The foundation of any disposal procedure is a thorough understanding of the chemical's hazards. The proper handling of (2-Ethylpiperidin-1-yl)(oxo)acetic acid is dictated by its functional groups.

  • Structural Analysis : The molecule contains a carboxylic acid moiety (-COOH). This functional group is acidic and confers corrosive properties.

  • Inferred Hazard Classification : Based on its acidic nature, this compound must be handled as a corrosive hazardous waste . According to the Environmental Protection Agency (EPA), aqueous wastes with a pH less than or equal to 2 are classified as corrosive.[1] It is imperative to treat this compound as such, even in the absence of specific toxicological data.

All chemical waste is governed by the Resource Conservation and Recovery Act (RCRA), which mandates "cradle-to-grave" management to ensure waste is handled safely from generation to final disposal.[2]

Pre-Disposal: In-Lab Handling and Waste Segregation

Proper segregation and containment at the point of generation are critical to prevent dangerous chemical reactions and ensure safe storage.

Personal Protective Equipment (PPE): Before handling the chemical or its waste, at a minimum, the following PPE must be worn:

  • Safety goggles with side shields or a face shield.

  • Chemically resistant gloves (e.g., nitrile).

  • A laboratory coat.

Waste Segregation and Containment:

  • Designate a Waste Stream : This compound must be collected as hazardous chemical waste. It should be segregated into a dedicated container labeled "Corrosive Organic Acid Waste" or as directed by your institution's Environmental Health & Safety (EH&S) department.

  • Prevent Commingling : Never mix this waste with other streams, particularly bases, oxidizers (like nitric acid), or reactive metals.[3] Mixing acids with incompatible materials can lead to violent reactions, gas generation, or fire.

  • Select an Appropriate Container :

    • Use only containers made of compatible materials, such as borosilicate glass or high-density polyethylene (HDPE).[4][5]

    • Crucially, do not use metal containers , as acids will corrode them, leading to leaks and potential reactions.[6]

    • Ensure the container has a tightly fitting screw cap to prevent leaks and fumes from escaping.[4][5] Funnels should not be left in the container opening.

  • Proper Labeling : The waste container must be clearly labeled at all times.[1][5] The label should include:

    • The full chemical name: "(2-Ethylpiperidin-1-yl)(oxo)acetic acid".

    • The words "Hazardous Waste".

    • The relevant hazard characteristics (e.g., "Corrosive").

    • The date when waste was first added to the container (the "accumulation start date").

Disposal Protocol: A Step-by-Step Guide

Follow this protocol to ensure safe and compliant disposal. The primary and most recommended pathway is through your institution's official hazardous waste management program.

Step 1: Waste Accumulation in a Satellite Accumulation Area (SAA)

  • Store the properly labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[1]

  • The SAA should be a secondary containment tray or cabinet to capture any potential leaks.[5]

  • Keep the waste container closed except when actively adding waste.[1][5] Do not overfill containers; a good practice is to fill them to no more than 75% capacity to allow for vapor expansion.[5]

Step 2: On-Site Neutralization (Expert Use Only) While neutralization can render an acid less corrosive, it is a chemical reaction that can be hazardous if performed improperly and is not a substitute for proper disposal . This step should only be undertaken by trained personnel if explicitly permitted by your institution's EH&S policy.

  • Causality : The goal of neutralization is to bring the pH of the acidic waste to a neutral range (typically 6-8). This process is highly exothermic and can cause splashing and the release of fumes.

  • Protocol :

    • Work in a certified chemical fume hood while wearing full PPE.

    • Prepare a dilute solution of a weak base, such as sodium bicarbonate or sodium carbonate, in a large, appropriate container.

    • Place the container with the basic solution in an ice bath to control the temperature.

    • Slowly and with constant stirring , add the acidic waste to the basic solution. Never add water or base to the acid , as this can cause a violent reaction.[7]

    • Monitor the pH of the solution continuously with a calibrated pH meter.

    • Continue adding the acidic waste until the pH is in the neutral range.

    • Important : Even after neutralization, the resulting salt solution must be collected as hazardous waste and disposed of through your EH&S office, as it may still contain components that are not suitable for drain disposal.[8]

Step 3: Arrange for Professional Disposal (Standard Procedure) This is the safest and most compliant method for disposing of chemical waste.

  • Once the waste container is full or is no longer needed, contact your institution's EH&S department or your designated laboratory safety manager to arrange for a waste pickup.[1][6]

  • Provide them with all necessary information about the waste, as indicated on your label.

  • EH&S will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) in accordance with all federal, state, and local regulations.[9]

Disposal Decision-Making Framework

The following diagram and table summarize the logical workflow and options for the disposal of (2-Ethylpiperidin-1-yl)(oxo)acetic acid.

G cluster_0 Disposal Workflow for (2-Ethylpiperidin-1-yl)(oxo)acetic acid A Waste Generated B Characterize as Hazardous Waste (Corrosive, Organic Acid) A->B C Segregate in a Labeled, Compatible Container B->C D Store in Secondary Containment in a Satellite Accumulation Area (SAA) C->D E Does Institutional Policy Permit On-Site Treatment? D->E F Follow Approved Neutralization Protocol (Trained Personnel Only) E->F  Yes H Contact EH&S for Hazardous Waste Pickup E->H No   G Collect Treated Waste in a Labeled Hazardous Waste Container F->G G->H I Waste is Disposed of at a Licensed TSDF H->I

Caption: Decision workflow for the safe disposal of (2-Ethylpiperidin-1-yl)(oxo)acetic acid.

Table 1: Summary of Disposal Options

Disposal OptionDescriptionAdvantagesDisadvantages & RisksRecommendation
EH&S Pickup Direct collection of the acidic waste by the institution's Environmental Health & Safety department.- Highest level of safety and compliance.- No risk of exposure from treatment procedures.- Managed by trained professionals.- May involve administrative/scheduling steps.Highly Recommended
On-Site Neutralization Treatment of the acidic waste with a base to neutralize its corrosivity before EH&S pickup.- Can reduce the corrosive hazard during storage.- Requires trained personnel and specific protocols.- Exothermic reaction can be dangerous.- Neutralized waste is still hazardous and requires EH&S disposal.Use with Caution Only if approved by and following the protocol of your institution.
Drain Disposal Pouring the waste, treated or untreated, down the laboratory sink.- None.- Illegal and non-compliant with EPA regulations.- Corrodes plumbing infrastructure.- Harmful to aquatic ecosystems.[10]- Poses a risk to wastewater treatment facilities.Strictly Prohibited

By adhering to this guide, you can ensure that the disposal of (2-Ethylpiperidin-1-yl)(oxo)acetic acid is handled with the scientific rigor and commitment to safety that defines our profession. Always prioritize the safest procedures and consult your institution's safety professionals when in doubt.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Chemical Waste (Guidance Note). University of Glasgow. [Link]

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]

  • Hazardous Waste. US EPA. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. Clean Management Environmental Group, Inc. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. KPA. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group, Inc. [Link]

  • Waste, Chemical, and Cleanup Enforcement. US EPA. [Link]

  • CLASSIFICATION OF WASTES AND THEIR DISPOSAL. Unknown Source. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]

Sources

Personal protective equipment for handling (2-Ethylpiperidin-1-yl)(oxo)acetic acid

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling (2-Ethylpiperidin-1-yl)(oxo)acetic acid

As a Senior Application Scientist, I recognize that handling novel synthetic building blocks requires moving beyond generic, boilerplate safety data sheets. (2-Ethylpiperidin-1-yl)(oxo)acetic acid (Molecular Formula: C 9​ H 15​ NO 3​ ) is an alpha-keto acid/amide derivative frequently utilized in drug discovery and peptidomimetic synthesis.

This guide provides a self-validating, step-by-step operational protocol designed to ensure absolute safety, regulatory compliance, and experimental integrity. By understanding the mechanistic reasoning behind these safety protocols, laboratory personnel can proactively mitigate risks rather than simply reacting to them.

Chemical Hazard Profile & Mechanistic Rationale

To select the appropriate Personal Protective Equipment (PPE) and engineering controls, we must first analyze the molecular structure and its physical behavior:

  • Oxoacetic Acid Moiety: This functional group confers moderate to strong acidity to the molecule. In concentrated forms, it acts as a corrosive agent capable of causing severe ocular damage and dermal burns upon contact.

  • 2-Ethylpiperidine Core: The lipophilic nature of the ethyl-substituted piperidine ring fundamentally alters the compound's tissue penetration profile. If the compound contacts unprotected skin, this lipophilicity acts as a permeation enhancer, facilitating the transport of the corrosive acidic moiety deeper into the dermal and subdermal layers, significantly exacerbating tissue damage.

Because of this synergistic hazard profile, standard baseline laboratory PPE is insufficient.

Primary Engineering Controls (PECs)

Before any PPE is donned, the primary line of defense is the Chemical Fume Hood. The fume hood prevents the inhalation of acidic aerosols and volatile organic components.

According to the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), employers must ensure that chemical fume hoods generate an average face velocity of 100 ± 20 feet per minute (fpm) [1]. For laboratories adhering to strict high-efficiency standards, the face velocity must be actively maintained and validated between 80 and 120 fpm prior to initiating any chemical transfer.

Personal Protective Equipment (PPE) Matrix

The following table summarizes the quantitative and qualitative data for the required PPE, grounded in the mechanistic causality of the chemical's hazards.

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile (≥8 mil total thickness)The lipophilic 2-ethylpiperidine moiety enhances dermal penetration. Double-gloving provides a sacrificial outer layer against the corrosive oxoacetic acid group.
Eye/Face Protection Chemical Splash Goggles + Face ShieldProtects ocular mucosa from aerosolized acidic particulates or accidental splashes during solvent transfer. Standard safety glasses lack the required orbital seal.
Body Protection Flame-Resistant (FR) / Chemical-Resistant Lab CoatPrevents dermal exposure. FR material is strictly required if the acid is handled concurrently with flammable organic solvents during synthesis.
Respiratory Protection Chemical Fume Hood (100 ± 20 fpm)Serves as the primary engineering control to capture volatile components before they enter the operator's breathing zone[1].

Operational Workflow: Step-by-Step Handling Protocol

To guarantee a self-validating safety system, execute the following procedural workflow every time (2-Ethylpiperidin-1-yl)(oxo)acetic acid is handled.

PPE_Workflow Start 1. Hazard Assessment Hood 2. Verify Fume Hood (100±20 fpm) Start->Hood Body 3. Don FR Lab Coat & Splash Goggles Hood->Body Gloves 4. Double-Glove (8-mil Nitrile) Body->Gloves Handle 5. Transfer/Weigh Organic Acid Gloves->Handle Clean 6. Decontaminate & Doff PPE Handle->Clean

Workflow for PPE donning and safe handling of (2-Ethylpiperidin-1-yl)(oxo)acetic acid.

Phase 1: Preparation & Engineering Controls

  • Verify fume hood certification and ensure the digital airflow monitor is actively reading 100 ± 20 fpm.

  • Clear the workspace of all incompatible materials, specifically inorganic oxidizers and strong bases.

Phase 2: PPE Donning Sequence

  • Inspect and don the FR lab coat, ensuring the cuffs are fully extended down the arms.

  • Don chemical splash goggles to establish a secure orbital seal around the eyes.

  • Apply the inner pair of nitrile gloves, pulling them under the lab coat cuffs.

  • Apply the outer pair of nitrile gloves, pulling them over the lab coat cuffs to create a continuous, overlapping seal.

Phase 3: Chemical Handling

  • Open the primary container of (2-Ethylpiperidin-1-yl)(oxo)acetic acid only within the designated 6-inch safe zone inside the fume hood.

  • Use a dedicated PTFE (Teflon) or ceramic spatula. Avoid metal spatulas to prevent trace metal-acid reactivity or degradation.

  • Weigh the material directly into a pre-tared, sealable reaction vessel to prevent transit exposure across the laboratory.

Phase 4: Doffing & Decontamination

  • Wipe down the exterior of the primary container with a compatible solvent (e.g., isopropanol) before sealing and returning it to the corrosives cabinet.

  • Remove the outer gloves using the "glove-in-glove" technique and dispose of them immediately in the solid hazardous waste bin.

  • Wash hands thoroughly with soap and water immediately after removing the inner gloves.

Hazardous Waste Management & Disposal Plan

Improper disposal of organic acids can lead to catastrophic laboratory accidents. Organic acids must be strictly segregated from oxidizing inorganic acids (e.g., nitric acid, perchloric acid, sulfuric acid)[2],[3]. Mixing these incompatible streams can result in violent exothermic reactions, rapid gas evolution, and container rupture.

Waste_Disposal Gen 1. Waste Generation: Organic Acid Residue Segregate 2. Segregate from Oxidizing Acids Gen->Segregate Container 3. Transfer to Secondary Container Segregate->Container Label 4. Attach Hazardous Waste Label Container->Label Store 5. Store in SAA (< 55 Gallons) Label->Store Dispose 6. EH&S Pickup & EPA Disposal Store->Dispose

Step-by-step hazardous waste segregation and disposal pathway for organic acids.

Step-by-Step Disposal Protocol:

  • Identification: Classify the chemical residue and any contaminated consumables (e.g., weigh boats, outer gloves) as "Hazardous Waste - Corrosive/Organic Acid"[4].

  • Segregation: Physically separate this waste stream from any containers holding inorganic concentrated acids[3]. Use secondary containment trays within the corrosives cabinet to enforce this physical barrier[2].

  • Containment: Transfer liquid waste into a chemically compatible, leak-proof secondary container (e.g., high-density polyethylene, HDPE). Never fill the container past 90% capacity to allow for safe vapor expansion.

  • Labeling: Affix a compliant Hazardous Waste Label immediately upon the first drop of waste entering the container. The label must clearly state the exact chemical contents, the primary hazard (Corrosive), and the accumulation start date to ensure compliance during audits[5].

  • Storage & Transport: Store the sealed waste in a designated Satellite Accumulation Area (SAA). Once the container is full or reaches its time limit, coordinate with your Environmental Health and Safety (EH&S) department or an authorized third-party provider for pickup, transport, and final EPA/RCRA-compliant destruction[4],[6].

References

  • Techmate. "How To Dispose Lab Chemicals & Waste." Techmate.
  • G2 Consultants. "Fume Hood Testing and Certifications." G2 Consultants.
  • University of Rochester. "EHS: Laboratory Safety: Chemical Hygiene Program: Exhaust Systems." University of Rochester.
  • MCF Environmental Services. "Hazardous Medical Waste Disposal: A Step-by-Step Guide." MCF Environmental Services.
  • Oregon Department of Environmental Quality. "Laboratory Waste Management Manual." Oregon.gov.
  • Karen Beard. "LABORATORY STANDARD OPERATING PROCEDURES 1.1 General Laboratory Safety Procedures." Karen H. Beard.
  • HKUST. "Laboratory Safety Orientation." HKUST.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Ethylpiperidin-1-yl)(oxo)acetic acid
Reactant of Route 2
Reactant of Route 2
(2-Ethylpiperidin-1-yl)(oxo)acetic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.